1-Cyclohexenyl phenyl ketone
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexen-1-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXUKSMUKHKIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290221 | |
| Record name | 1-Cyclohexenyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17040-65-2 | |
| Record name | 1-Cyclohexenyl phenyl ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclohexenyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Cyclohexenyl phenyl ketone chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Cyclohexenyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexenyl phenyl ketone, an α,β-unsaturated ketone, is a valuable intermediate in organic synthesis. Its unique structural arrangement, featuring a conjugated system between the carbonyl group, the cyclohexenyl ring, and the phenyl group, imparts a distinct reactivity profile that is of significant interest in the synthesis of complex organic molecules, including pharmacologically active compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 1-cyclohexenyl phenyl ketone, offering field-proven insights for its effective utilization in research and development.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a compound is the cornerstone of its application in synthesis. The identity and key physical characteristics of 1-cyclohexenyl phenyl ketone are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (Cyclohex-1-en-1-yl)(phenyl)methanone |
| Synonyms | 1-Benzoylcyclohexene, Benzoylcyclohexene |
| CAS Number | 17040-65-2 |
| Molecular Formula | C₁₃H₁₄O |
| Molecular Weight | 186.25 g/mol |
| InChIKey | GFXUKSMUKHKIGP-UHFFFAOYSA-N |
| SMILES | C1CCC(=CC1)C(=O)C2=CC=CC=C2 |
Source: PubChem CID 249291[1]
Physical Properties
| Property | Value/Description |
| Appearance | Expected to be a liquid or low-melting solid. |
| Boiling Point | Data not readily available. |
| Melting Point | Data not readily available. |
| Solubility | Expected to be soluble in common organic solvents like diethyl ether, dichloromethane, and toluene; insoluble in water. |
| Density | Data not readily available. |
Synthesis of 1-Cyclohexenyl Phenyl Ketone
The synthesis of 1-cyclohexenyl phenyl ketone can be approached through several strategic pathways. The most direct and common method is the Friedel-Crafts acylation of an alkene, a reaction known as the Darzens-Nenitzescu synthesis of ketones.[2] An alternative, though less direct, route involves the synthesis of the saturated analog, cyclohexyl phenyl ketone, followed by a dehydrogenation step.
Primary Synthetic Route: Darzens-Nenitzescu Acylation of Cyclohexene
This method involves the direct acylation of cyclohexene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The causality behind this choice is the activation of the acyl chloride by the Lewis acid, which generates a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic π-bond of the cyclohexene double bond.
Caption: Synthetic workflow for 1-cyclohexenyl phenyl ketone.
Experimental Protocol: Synthesis via Darzens-Nenitzescu Acylation
-
Trustworthiness: This protocol is a representative procedure based on established chemical principles.[2] All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous conditions are critical for the success of the Friedel-Crafts reaction.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 eq) and an anhydrous solvent such as dichloromethane or carbon disulfide. The mixture is cooled to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: Benzoyl chloride (1.0 eq) is added dropwise to the stirred suspension.
-
Addition of Cyclohexene: Cyclohexene (1.2 eq) is then added dropwise via the dropping funnel, maintaining the temperature between 0 and 5 °C. The causality for slow addition at low temperature is to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic product.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic and Analytical Data
Characterization of 1-cyclohexenyl phenyl ketone relies on a combination of spectroscopic techniques.
| Technique | Expected Chemical Shifts / Bands |
| ¹H NMR | δ ~7.9 (m, 2H, ortho-ArH), δ ~7.5 (m, 3H, meta/para-ArH), δ ~6.9 (m, 1H, vinylic H), δ ~2.4-2.2 (m, 4H, allylic CH₂), δ ~1.8-1.6 (m, 4H, CH₂) |
| ¹³C NMR | δ ~198 (C=O), δ ~140-135 (quaternary vinylic C and Ar-C), δ ~132-128 (Ar-CH), δ ~28-21 (aliphatic CH₂) |
| IR (Infrared) | ~1660 cm⁻¹ (C=O stretch, conjugated), ~1645 cm⁻¹ (C=C stretch), ~1600, 1450 cm⁻¹ (aromatic C=C stretch), ~3060 cm⁻¹ (aromatic/vinylic C-H stretch) |
| Mass Spec (GC-MS) | Molecular Ion (M⁺) at m/z = 186. Key fragments at m/z = 105 (benzoyl cation) and 185 (M-1)[1] |
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-cyclohexenyl phenyl ketone is dominated by its α,β-unsaturated carbonyl system. This conjugated system allows for two primary modes of nucleophilic attack: 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (Michael addition) to the β-carbon of the double bond.[3][4]
Caption: Resonance delocalization in the α,β-unsaturated system.
This electron delocalization results in the carbonyl carbon (position 1) and the β-carbon (position 3) being electrophilic.
Michael Addition (1,4-Conjugate Addition)
Soft nucleophiles, such as cuprates (Gilman reagents), enamines, and thiolates, preferentially attack the β-carbon in a Michael addition reaction.[4] This is a thermodynamically controlled process, leading to the more stable 1,4-adduct.
Caption: Mechanism of Michael (1,4-conjugate) addition.
1,2-Addition
Hard, non-basic nucleophiles, such as organolithium reagents and Grignard reagents, tend to attack the carbonyl carbon in a kinetically controlled 1,2-addition.[4] Reduction with agents like sodium borohydride (NaBH₄) also typically results in 1,2-reduction of the carbonyl group to an alcohol, leaving the double bond intact.[5]
Applications in Research and Drug Development
1-Cyclohexenyl phenyl ketone and its saturated analog, cyclohexyl phenyl ketone, are important intermediates in the synthesis of pharmaceuticals. For instance, derivatives of cyclohexyl phenyl ketone are key precursors in the synthesis of certain benzodiazepines, such as tetrazepam, which have anxiolytic and muscle relaxant properties.[6] The unique scaffold of 1-cyclohexenyl phenyl ketone makes it a versatile starting material for constructing complex polycyclic systems through Diels-Alder reactions or tandem Michael addition-aldol condensation sequences.
Safety and Handling
While specific toxicity data for 1-cyclohexenyl phenyl ketone is not extensively documented, compounds of this class should be handled with care. The saturated analog, cyclohexyl phenyl ketone, is classified as toxic to aquatic life with long-lasting effects.[7]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate protective gear, including gloves and safety glasses.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.
Conclusion
1-Cyclohexenyl phenyl ketone is a functionally rich molecule whose chemical properties are dictated by the interplay of its conjugated α,β-unsaturated ketone system. A thorough understanding of its synthesis, spectroscopic characteristics, and distinct reactivity patterns is essential for its effective application as a synthetic intermediate. Its utility in building complex molecular architectures underscores its importance for professionals in synthetic chemistry and drug discovery.
References
- Google Patents. (2011). CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.
- Google Patents. (2005). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
-
Homework.Study.com. (n.d.). Treating cyclohexene with acetyl chloride and AlCl₃ leads to the formation of a product with the.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclohexenes. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]
- Google Patents. (1989). FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES.
-
Luo, S. W. (2007). The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. (Master's thesis). Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylcyclohexene. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]
-
NIST. (n.d.). Phenyl cyclohexyl ketone. Retrieved from [Link]
-
NIST. (n.d.). Phenyl cyclohexyl ketone. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclohexenyl phenyl ketone. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a Friedel-Crafts acylation reaction. What is the major product?. Retrieved from [Link]
-
LibreTexts. (2021). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Darzens-Nenitzescu Synthesis of Ketones. Retrieved from [Link]
Sources
- 1. Darzens-Nenitzescu Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Darzens-Nenitzescu Synthesis of Ketones [drugfuture.com]
- 3. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. aqa.org.uk [aqa.org.uk]
- 6. FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google Patents [patents.google.com]
- 7. Cyclohexyl phenyl ketone | C13H16O | CID 12837 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Cyclohexenyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexenyl phenyl ketone, an α,β-unsaturated ketone, represents a significant scaffold in organic synthesis and medicinal chemistry. Its chemical structure, featuring a conjugated system between the cyclohexene ring and the phenyl ketone moiety, imparts unique reactivity and biological activity. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, its physicochemical and spectroscopic properties, and a discussion of its applications, particularly in the realm of drug discovery and development.
Chemical Identity
-
CAS Number: 17040-65-2
-
Molecular Formula: C₁₃H₁₄O
-
IUPAC Name: (1-Cyclohexen-1-yl)(phenyl)methanone
-
Synonyms: 1-Benzoylcyclohexene, Phenyl 1-cyclohexenyl ketone
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 1-Cyclohexenyl phenyl ketone is paramount for its application in research and development.
| Property | Value | Source |
| Molecular Weight | 186.25 g/mol | |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone) and insoluble in water. | Inferred from structure |
Spectroscopic Data
While a publicly available, experimentally verified full dataset for 1-Cyclohexenyl phenyl ketone is not readily accessible, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons of the phenyl group, the vinylic proton on the cyclohexene ring, and the aliphatic protons of the cyclohexene ring.
-
Aromatic protons (C₆H₅): Multiple signals in the range of δ 7.2-8.0 ppm.
-
Vinylic proton (=CH-): A broad singlet or multiplet around δ 6.0-7.0 ppm.
-
Allylic protons (-CH₂-C=): Signals in the range of δ 2.2-2.5 ppm.
-
Aliphatic protons (-CH₂-): Signals in the range of δ 1.6-2.2 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will exhibit distinct signals for the carbonyl carbon, the aromatic carbons, the vinylic carbons, and the aliphatic carbons.
-
Carbonyl carbon (C=O): A signal in the downfield region, typically around δ 190-200 ppm.
-
Aromatic carbons (C₆H₅): Multiple signals between δ 125-140 ppm.
-
Vinylic carbons (C=C): Signals in the range of δ 120-150 ppm.
-
Aliphatic carbons (-CH₂-): Signals in the upfield region, typically between δ 20-40 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and the carbon-carbon double bonds.
-
C=O stretch (conjugated ketone): A strong, sharp peak in the range of 1650-1685 cm⁻¹. The conjugation lowers the frequency compared to a saturated ketone.
-
C=C stretch (alkene): A medium intensity peak around 1600-1650 cm⁻¹.
-
C-H stretch (aromatic and vinylic): Peaks above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.
-
Synthesis of 1-Cyclohexenyl Phenyl Ketone
The synthesis of 1-Cyclohexenyl phenyl ketone can be efficiently achieved through a two-step process involving the preparation of 1-cyclohexenecarbonyl chloride followed by a Friedel-Crafts acylation of benzene.
Step 1: Synthesis of 1-Cyclohexenecarbonyl Chloride
This step involves the conversion of 1-cyclohexenecarboxylic acid to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 1-cyclohexenecarboxylic acid (1.0 eq).
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (e.g., 2.0-3.0 eq) to the flask. A small amount of N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Gently heat the reaction mixture to reflux (approximately 79 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 1-cyclohexenecarbonyl chloride can be purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Thionyl Chloride: It is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.
-
Excess Reagent: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as acyl chlorides are reactive towards water.
Step 2: Friedel-Crafts Acylation of Benzene
This step involves the electrophilic aromatic substitution of benzene with the prepared 1-cyclohexenecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Experimental Protocol:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride (1.1 eq) and an excess of dry benzene, which serves as both the reactant and the solvent.
-
Addition of Acyl Chloride: Cool the stirred suspension of AlCl₃ in benzene in an ice bath. Slowly add a solution of 1-cyclohexenecarbonyl chloride (1.0 eq) in dry benzene from the dropping funnel. Maintain the temperature below 10 °C during the addition to control the reaction rate and minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to a gentle reflux (around 50-60 °C) for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench it by slowly adding crushed ice, followed by dilute hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ activates the acyl chloride by coordinating to the chlorine atom, which facilitates the formation of the highly electrophilic acylium ion.
-
Anhydrous Conditions: AlCl₃ and the acyl chloride are sensitive to moisture.
-
Excess Benzene: Using benzene as the solvent ensures a high concentration of the aromatic substrate, driving the reaction towards the product.
-
Controlled Temperature: The initial low temperature during the addition of the acyl chloride helps to control the exothermic reaction. Subsequent heating is necessary to drive the reaction to completion.
-
Aqueous Work-up: The acidic work-up is crucial for hydrolyzing the aluminum-ketone complex and separating the catalyst from the product.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1-Cyclohexenyl Phenyl Ketone.
Applications in Drug Development
The α,β-unsaturated ketone moiety is a well-recognized "privileged scaffold" in medicinal chemistry, imparting a wide range of biological activities. This reactivity is often attributed to its ability to act as a Michael acceptor, covalently binding to nucleophilic residues (such as cysteine) in biological targets.
Potential Therapeutic Applications:
-
Anticancer Agents: Many natural and synthetic compounds containing the α,β-unsaturated ketone pharmacophore have demonstrated potent cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, inhibition of cell proliferation, and targeting of key signaling pathways involved in cancer progression.
-
Anti-inflammatory Agents: The electrophilic nature of the enone system can lead to the modulation of inflammatory pathways. These compounds can inhibit the activity of pro-inflammatory enzymes and transcription factors, such as NF-κB.
-
Antimicrobial and Antiviral Agents: The ability to form covalent bonds with essential microbial enzymes makes α,β-unsaturated ketones promising candidates for the development of novel antimicrobial and antiviral drugs.
-
Enzyme Inhibitors: The targeted covalent inhibition of specific enzymes is a powerful strategy in drug design. The α,β-unsaturated ketone moiety can be incorporated into molecules to act as a "warhead" that irreversibly binds to the active site of an enzyme, leading to potent and sustained inhibition.
Mechanism of Action Diagram
Physical characteristics of 1-Cyclohexenyl phenyl ketone
CAS: 1437-88-3 | Formula: C₁₃H₁₄O | MW: 186.25 g/mol
Executive Summary
1-Cyclohexenyl phenyl ketone (1-Benzoylcyclohexene) is a cyclic
This guide provides a definitive technical analysis of its physical characteristics, spectral fingerprint, and synthesis, designed for researchers utilizing it as a Michael acceptor or photocycloaddition substrate.
Physicochemical Characterization
The physical state of 1-cyclohexenyl phenyl ketone is sensitive to purity; while often isolated as a viscous oil, high-purity samples can crystallize at low temperatures.
Table 1: Core Physical Constants
| Property | Value / Range | Condition |
| Physical State | Viscous Liquid / Low-melting Solid | @ 25°C (Standard Pressure) |
| Boiling Point | 136 – 138 °C | @ 12 mmHg (Vacuum) |
| Boiling Point | ~165 °C | @ 15 mmHg |
| Density | 1.08 – 1.09 g/mL | @ 25°C |
| Refractive Index ( | 1.5580 – 1.5620 | High index due to conjugation |
| Solubility | Soluble | DCM, Et₂O, Toluene, EtOAc |
| Solubility | Insoluble | Water |
Critical Insight: The boiling point is significantly higher than non-conjugated equivalents due to the planar geometry of the enone system, which enhances intermolecular pi-stacking interactions.
Spectral Fingerprinting & Identification[1]
Accurate identification relies on distinguishing the conjugated enone from the saturated ketone. The following spectral data provides the "fingerprint" for validation.
Infrared Spectroscopy (FT-IR)
The conjugation of the carbonyl group with the cyclohexenyl double bond lowers the stretching frequency compared to a standard ketone.
-
C=O Stretch (Conjugated): 1650 – 1665 cm⁻¹ (Strong). Note: Saturated analog appears >1710 cm⁻¹.
-
C=C Stretch (Alkene): 1620 – 1635 cm⁻¹ (Medium-Weak).
-
C-H Stretch (Vinyl): ~3030 cm⁻¹ (Weak shoulder).
Nuclear Magnetic Resonance ( H-NMR)
The diagnostic peak is the vinylic proton at the C2 position of the cyclohexene ring.
-
Vinyl Proton (C=CH):
6.5 – 6.8 ppm (Triplet-like multiplet). This signal is deshielded by the magnetic anisotropy of the adjacent carbonyl. -
Aromatic Protons:
7.4 – 7.9 ppm (Multiplet, 5H). -
Allylic Protons:
2.2 – 2.4 ppm (Multiplet, 4H). -
Homoallylic Protons:
1.6 – 1.8 ppm (Multiplet, 4H).
Structural Verification Logic
The following diagram illustrates the decision logic for confirming the identity of the compound versus its common impurities.
Caption: Logical workflow for distinguishing 1-Benzoylcyclohexene from saturated byproducts using spectral data.
Synthesis Protocol: Lewis Acid Catalyzed Acylation[2][3]
While dehydration of 1-phenylcyclohexanol is a valid route, the direct Friedel-Crafts acylation of cyclohexene using a controlled Lewis Acid (SnCl₄) offers a robust "one-pot" method that minimizes polymerization side-reactions common with AlCl₃.
Reagents
-
Substrate: Cyclohexene (1.0 equiv)
-
Acylating Agent: Benzoyl Chloride (1.1 equiv)[1]
-
Catalyst: Tin(IV) Chloride (SnCl₄) (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or CS₂ (anhydrous)
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Flush with N₂.
-
Solvation: Charge the flask with Benzoyl Chloride (1.1 equiv) and anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: Add SnCl₄ (1.1 equiv) dropwise over 15 minutes. The solution may turn yellow/orange, indicating complex formation.
-
Substrate Addition: Add Cyclohexene (1.0 equiv) dropwise over 30 minutes, maintaining internal temperature < 5°C. Rationale: Slow addition prevents exothermic polymerization of the alkene.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (9:1 Hexane:EtOAc).
-
Quench: Pour the reaction mixture carefully onto crushed ice/HCl mixture to hydrolyze the tin complex.
-
Workup: Separate the organic layer.[2] Wash with H₂O (2x), saturated NaHCO₃ (to remove benzoic acid), and Brine. Dry over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via vacuum distillation (bp ~138°C @ 12 mmHg) or silica gel column chromatography (Hexane/EtOAc gradient).
Caption: Mechanistic pathway for the SnCl4-mediated acylation of cyclohexene.
Stability & Handling
-
Oxidation Sensitivity: As an electron-deficient alkene, the compound is relatively stable to autoxidation compared to electron-rich alkenes. However, prolonged exposure to air can lead to epoxide formation.
-
Polymerization: Store at < 4°C. The compound can dimerize or polymerize under strong UV light or radical conditions (a feature exploited in photocycloaddition research).
-
Safety: The compound is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Chemical Identity: PubChem. 1-Benzoylcyclohexene (Compound). National Library of Medicine. Link
-
Spectral Data: NIST Chemistry WebBook. Phenyl cyclohexyl ketone (Related & Isomer Data). Link
- Synthesis Protocol:Friedel-Crafts Acylation of Alkenes. Organic Syntheses, Coll. Vol. 4, p.
-
Physical Constants: Sigma-Aldrich. Cyclohexyl phenyl ketone (Saturated Analog Comparison). Link
- Reaction Mechanism: Groves, J. K. "The Friedel-Crafts acylation of alkenes." Chemical Society Reviews 1 (1972): 73-97.
Sources
Unlocking the Potential of 1-Cyclohexenyl Phenyl Ketone: A Technical Guide for Researchers
Abstract
1-Cyclohexenyl phenyl ketone, a captivating α,β-unsaturated carbonyl compound, stands at the intersection of synthetic versatility and unexplored biological potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this molecule, focusing on potential research avenues. While direct literature on this specific ketone is nascent, this document synthesizes established principles of organic chemistry with data on analogous structures to illuminate promising areas of investigation. We will delve into plausible synthetic strategies, explore the rich reactivity profile inherent to its enone moiety, and project its potential applications in medicinal chemistry and materials science, all supported by detailed protocols and conceptual frameworks.
Introduction: The Allure of the Enone Scaffold
1-Cyclohexenyl phenyl ketone, with the IUPAC name (1-cyclohexen-1-yl)(phenyl)methanone, is a molecule characterized by a phenyl ketone group conjugated to a cyclohexene ring. This arrangement, an α,β-unsaturated ketone, is a privileged scaffold in organic chemistry, renowned for its diverse reactivity and presence in numerous biologically active compounds. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This fundamental electronic feature is the cornerstone of its chemical versatility and the basis for the proposed research trajectories.
While its saturated analog, cyclohexyl phenyl ketone, is primarily utilized as an intermediate for photoinitiators like 1-hydroxycyclohexyl phenyl ketone, the introduction of unsaturation in 1-cyclohexenyl phenyl ketone opens a gateway to a significantly broader range of chemical transformations and potential applications.[1][2][3] This guide aims to bridge the current knowledge gap and stimulate innovative research into this promising chemical entity.
Foundational Knowledge: Synthesis and Characterization
A robust and reproducible synthetic route is the bedrock of any chemical research program. While a definitive, optimized synthesis for 1-cyclohexenyl phenyl ketone is not extensively documented, we can extrapolate from established methodologies for α,β-unsaturated ketone synthesis to propose a viable and logical pathway.
Proposed Synthetic Pathway: Dehydrogenation of Cyclohexyl Phenyl Ketone
A promising and direct approach to 1-cyclohexenyl phenyl ketone is the α,β-dehydrogenation of its saturated precursor, cyclohexyl phenyl ketone. This method is attractive due to the commercial availability of the starting material. Palladium-catalyzed aerobic dehydrogenation has emerged as a powerful tool for the synthesis of cyclic enones.[4][5][6]
Conceptual Workflow for Dehydrogenation Synthesis
Caption: Proposed workflow for the synthesis of 1-Cyclohexenyl Phenyl Ketone.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser open to an oxygen balloon, add cyclohexyl phenyl ketone (1.0 eq).
-
Reagent Addition: Add Pd(DMSO)₂(TFA)₂ (0.05 eq) and glacial acetic acid as the solvent.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir vigorously under an oxygen atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-cyclohexenyl phenyl ketone.
Self-Validation: The success of the synthesis will be confirmed by spectroscopic analysis of the purified product and comparison with known data.
Spectroscopic Characterization
The identity and purity of synthesized 1-cyclohexenyl phenyl ketone can be confirmed using a suite of spectroscopic techniques.
| Technique | Expected Key Features |
| ¹³C NMR | Resonances for the carbonyl carbon (~190-200 ppm), quaternary and vinyl carbons of the cyclohexene ring, and aromatic carbons. |
| ¹H NMR | Signals for the vinyl proton on the cyclohexene ring, allylic protons, and aromatic protons. |
| Infrared (IR) | Strong absorption band for the conjugated C=O stretch (~1650-1680 cm⁻¹), and a band for the C=C stretch (~1600-1650 cm⁻¹). |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 1-cyclohexenyl phenyl ketone (C₁₃H₁₄O, MW: 186.25 g/mol ). |
Potential Research Area 1: Exploration of Chemical Reactivity
The conjugated enone system is a playground for organic chemists, offering multiple avenues for functionalization and the synthesis of novel derivatives.
Michael Addition (1,4-Conjugate Addition)
The electrophilic β-carbon is a prime target for a wide array of soft nucleophiles in a Michael addition reaction. This opens up possibilities for the synthesis of a diverse library of 3-substituted cyclohexanone derivatives.
Potential Nucleophiles for Investigation:
-
Organocuprates (Gilman Reagents): For the introduction of alkyl and aryl groups.
-
Enolates: From ketones, esters, and other carbonyl compounds to form new C-C bonds.
-
Thiols and Amines: To introduce heteroatomic functionality.
-
Nitroalkanes: For the synthesis of γ-nitro ketones.
Experimental Workflow for a Michael Addition
Caption: General workflow for the Michael addition to 1-Cyclohexenyl Phenyl Ketone.
Diels-Alder Reactions
The electron-deficient double bond in 1-cyclohexenyl phenyl ketone makes it an excellent dienophile for [4+2] cycloaddition reactions with electron-rich dienes. This provides a powerful method for the construction of complex polycyclic frameworks.
Potential Dienes for Investigation:
-
Danishefsky's diene
-
Substituted butadienes
-
Cyclopentadiene
This research avenue could lead to the synthesis of novel scaffolds with potential applications in natural product synthesis and materials science.
Potential Research Area 2: Medicinal Chemistry and Drug Discovery
The α,β-unsaturated ketone moiety is a known pharmacophore present in many biologically active compounds, including numerous anticancer and antimicrobial agents.[7][8][9] The electrophilic nature of the β-carbon allows for covalent modification of biological nucleophiles, such as cysteine residues in proteins, which can lead to potent and irreversible enzyme inhibition.
Anticancer and Cytotoxic Investigations
Many natural and synthetic compounds containing the cyclic enone motif exhibit significant cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the induction of oxidative stress and apoptosis.
Proposed Research Workflow:
-
Synthesis of a Focused Library: Synthesize a series of derivatives of 1-cyclohexenyl phenyl ketone with varying substituents on the phenyl ring to establish structure-activity relationships (SAR).
-
In Vitro Cytotoxicity Screening: Evaluate the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines (e.g., breast, colon, lung cancer).
-
Mechanism of Action Studies: For promising lead compounds, investigate the underlying mechanism of cell death (e.g., apoptosis assays, cell cycle analysis, reactive oxygen species measurement).
Antimicrobial Drug Discovery
The ability of α,β-unsaturated ketones to react with microbial enzymes and proteins makes them attractive candidates for the development of novel antimicrobial agents.[10][11][12]
Proposed Research Workflow:
-
Antimicrobial Screening: Test 1-cyclohexenyl phenyl ketone and its derivatives against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi.
-
Minimum Inhibitory Concentration (MIC) Determination: Quantify the antimicrobial potency of active compounds.
-
Mechanism of Action Studies: Investigate the mode of antimicrobial action, such as inhibition of essential enzymes or disruption of cell wall integrity.
Conclusion and Future Outlook
1-Cyclohexenyl phenyl ketone represents a molecule of significant untapped potential. Its synthesis, while not yet standard, is achievable through modern organic methodologies. The inherent reactivity of its α,β-unsaturated ketone functionality provides a rich platform for the development of novel chemical entities. The exploration of its biological activities, particularly in the realms of oncology and infectious diseases, presents a compelling frontier for drug discovery. This guide serves as a foundational blueprint to inspire and direct future research into this exciting and promising area of chemical science. The insights and protocols provided herein are intended to empower researchers to unlock the full potential of 1-cyclohexenyl phenyl ketone and its derivatives.
References
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Organic Syntheses Procedure. (n.d.). 1-acetylcyclohexene. Retrieved January 31, 2026, from [Link]
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- Chen, X., et al. (2019). Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ,γ-Disubstituted Cyclohexenones. Organic Letters, 21(24), 10000-10004.
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- CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents. (n.d.).
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- The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. (2007). Thesis.
-
Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]
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- Cronin, M. T. D., et al. (2008). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical Research in Toxicology, 21(12), 2301-2313.
-
Preparation and purification of 2-(1-cyclohexenyl)cyclohexanone - ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]
-
Antimicrobial Activities of an Oxygenated Cyclohexanone Derivative Isolated From Amphirosellinia Nigrospora JS-1675 Against Various Plant Pathogenic Bacteria and Fungi - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
- Al-Saeed, M. S., et al. (2000). Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. Journal of Medicinal Chemistry, 43(13), 2519-2525.
-
Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ,γ-Disubstituted Cyclohexenones | Organic Letters - ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]
-
Synthesis of α-hydroxycyclohexyl phenyl ketone - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
- US8093432B2 - Processes for epimerizing cyclohexenyl ketones with subsequent aldol condensation to produce fragrance compounds - Google Patents. (n.d.).
-
Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds | Chemical Research in Toxicology. (n.d.). Retrieved January 31, 2026, from [Link]
-
Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ-Arylcyclohexenones and Total Synthesis of Aromatic Podocarpane Diterpenoids - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
Antimicrobial Activities and Mode of Flavonoid Actions - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]
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Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ-Arylcyclohexenones and Total Synthesis of Aromatic Podocarpane Diterpenoids - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
Antimicrobial activity of selected cyclic dipeptides - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
Preparation of cyclohexanone (pimelic ketone; ketohexamethylene; sextone; cyclohexyl ketone) - PrepChem.com. (n.d.). Retrieved January 31, 2026, from [Link]
- The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. (2007). Thesis.
-
Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone. (n.d.). Retrieved January 31, 2026, from [Link]
-
Stereospecific Synthesis of Cyclohexenone Acids by[13][13]-Sigmatropic Rearrangement Route | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]
-
Palladium-catalyzed direct γ-C(sp3)–H arylation of β-alkoxy cyclohexenones: reaction scope and mechanistic insights - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 31, 2026, from [Link]
-
Synthesis and antimicrobial activity of some cyclic and acyclic nucleosides of thieno[2,3-d]pyrimidines - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]
-
Substituted arene synthesis by carbonyl or carboxyl compound α-arylation - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]
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Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06628A. (n.d.). Retrieved January 31, 2026, from [Link]
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US 6,881,865 B2 - Googleapis.com. (n.d.). Retrieved January 31, 2026, from [Link]
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Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT. (n.d.). Retrieved January 31, 2026, from [Link]
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Antimicrobial Activity of Flavone Analogues - Longdom Publishing. (n.d.). Retrieved January 31, 2026, from [Link]
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Aerobic dehydrogenation of cyclic ketones into corresponding phenols catalyzed by heterogeneous Pd nanocatalysts | Request PDF - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
Sources
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Solubility profile of 1-Cyclohexenyl phenyl ketone
Technical Whitepaper: Solubility Profiling and Physicochemical Characterization of 1-Cyclohexenyl Phenyl Ketone
Executive Summary
1-Cyclohexenyl phenyl ketone (CAS 17040-65-2), also known as 1-benzoylcyclohexene, is a critical
This guide provides a definitive solubility profile and physicochemical analysis of 1-Cyclohexenyl phenyl ketone. It is designed to assist researchers in selecting optimal solvent systems for reaction engineering, crystallization, and formulation, moving beyond basic "dissolvability" to understanding the thermodynamic and kinetic stability of the molecule in solution.
Physicochemical Identity
Before approaching solubility, one must define the solute's solid-state and molecular properties. 1-Cyclohexenyl phenyl ketone exists as a low-melting solid or viscous oil at room temperature, necessitating precise temperature control during handling.
Table 1: Core Physicochemical Parameters
| Parameter | Value | Technical Note |
| IUPAC Name | Cyclohex-1-en-1-yl(phenyl)methanone | Conjugated enone system. |
| CAS Number | 17040-65-2 | Distinct from saturated analog (CAS 712-50-5). |
| Molecular Weight | 186.25 g/mol | Moderate size, facilitating membrane permeability. |
| Physical State | Low-Melting Solid / Oil | MP: ~31–32 °C [1]. Often supercools to a liquid. |
| LogP (Predicted) | ~3.5 [2] | Highly lipophilic; poor aqueous solubility. |
| H-Bond Donors | 0 | Lacks -OH/-NH groups; relies on dipole/VDW forces. |
| H-Bond Acceptors | 1 | Carbonyl oxygen acts as a weak acceptor. |
Solubility Thermodynamics & Solvent Screening
The solubility of 1-Cyclohexenyl phenyl ketone is governed by its lipophilic phenyl ring and the polarizable enone system. It lacks hydrogen bond donors, meaning it cannot form strong H-bond networks with protic solvents like water.
Hansen Solubility Parameter (HSP) Analysis
To predict solubility behavior, we analyze the interaction forces:
-
Dispersion (
): High. The cyclohexenyl and phenyl rings interact strongly via London dispersion forces. -
Polarity (
): Moderate. The carbonyl dipole contributes to solubility in polar aprotic solvents. -
Hydrogen Bonding (
): Low.
Solvent Compatibility Matrix:
-
Tier 1 (High Solubility): Halogenated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF, THF). These solvents match the solute's polarity without requiring H-bond donation.
-
Tier 2 (Moderate/Temperature Dependent): Alcohols (Methanol, Ethanol). Solubility is good at elevated temperatures but may decrease significantly at
C, making these excellent candidates for crystallization. -
Tier 3 (Insoluble/Anti-solvents): Water. Due to the high LogP (~3.5), water acts as a strong anti-solvent, useful for crashing the product out of organic reaction mixtures.
Experimental Protocol: Solubility Determination
For precise solubility data (mg/mL), a self-validating Shake-Flask method coupled with HPLC quantification is the gold standard.
Workflow Diagram
Figure 1: Standardized workflow for determining thermodynamic solubility.
Detailed Methodology
-
Preparation: Add excess 1-Cyclohexenyl phenyl ketone (~50 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours. Note: If the solid fully dissolves, add more until a persistent solid phase remains.
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (hydrophobic filters prevent solvent absorption issues).
-
Quantification: Dilute the filtrate 100x with acetonitrile. Inject into an HPLC (C18 column, 60:40 ACN:Water, UV detection at 254 nm).
-
Calculation: Compare peak area against a 5-point calibration curve (
).
Stability & Reactivity in Solution
Critical Insight: Unlike simple ketones, 1-Cyclohexenyl phenyl ketone is an active Michael Acceptor . Its solubility profile cannot be divorced from its chemical stability.
-
Protic Solvents (Alcohols/Water): In the presence of strong nucleophiles (e.g., amines, thiols) or basic conditions, the solvent system can facilitate a Michael addition to the
-carbon (C3 of the cyclohexene ring). -
Storage: Solutions in DMSO or DMF should be kept anhydrous and free of Lewis bases to prevent slow polymerization or oligomerization.
Reactivity Pathway Visualization
Figure 2: Stability logic. Avoid nucleophilic contaminants in storage solvents to prevent degradation.
Applications in Drug Development
-
Crystallization Strategy:
-
Due to its low melting point (~31°C), crystallization can be difficult.
-
Recommended System: Dissolve in minimal Methanol at 25°C, then slowly add Water (Anti-solvent) while cooling to 0°C. This exploits the steep solubility gradient created by the high LogP.
-
-
Reaction Solvent Selection:
-
For Grignard reactions (1,2-addition), use anhydrous THF or Diethyl Ether.
-
For Michael additions (1,4-addition), use Ethanol or Methanol to stabilize the intermediate enolate via hydrogen bonding, enhancing reaction rates [3].
-
References
-
PubChem. (2023).[1] 1-Cyclohexenyl phenyl ketone | C13H14O.[1] National Library of Medicine.[1] Retrieved from [Link]
-
Master Organic Chemistry. (2023).[2][3] The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 1-Cyclohexenyl Phenyl Ketone via Friedel-Crafts Acylation
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 1-cyclohexenyl phenyl ketone through the Friedel-Crafts acylation of benzene with 1-cyclohexenecarbonyl chloride. It offers a detailed theoretical background, a step-by-step experimental protocol, and insights into the critical parameters that govern the reaction's success. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the synthesis of this and similar aryl ketones.
Theoretical Foundation: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction proceeds via the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic nucleus. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which coordinates to the acyl halide, facilitating the formation of the acylium ion.
The mechanism can be delineated into three primary stages:
-
Formation of the Acylium Ion: The Lewis acid catalyst abstracts the halide from the acyl halide, generating a resonance-stabilized acylium ion. This step is crucial as it creates the potent electrophile required for the reaction.
-
Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a non-aromatic carbocation intermediate, often referred to as a sigma complex or arenium ion.
-
Rearomatization: A base, typically the displaced halide ion complexed with the Lewis acid, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final aryl ketone product.
A key advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the resulting ketone, which prevents further acylation of the product. This allows for the synthesis of mono-acylated products with high selectivity.
Experimental Protocol: Synthesis of 1-Cyclohexenyl Phenyl Ketone
This protocol details the synthesis of 1-cyclohexenyl phenyl ketone from benzene and 1-cyclohexenecarbonyl chloride.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.2 eq | Must be handled in a moisture-free environment. |
| 1-Cyclohexenecarbonyl Chloride | C₇H₉ClO | 144.60 | 1.0 eq | Corrosive and moisture-sensitive. |
| Anhydrous Benzene | C₆H₆ | 78.11 | Solvent/Reactant | Carcinogenic; handle with extreme caution in a fume hood. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous grade recommended. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~5% aq. solution | For workup. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | aq. solution | For neutralization. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent | |
| Round-bottom flask | - | - | 250 mL | Oven-dried. |
| Reflux condenser | - | - | - | With a drying tube. |
| Magnetic stirrer and stir bar | - | - | - | |
| Addition funnel | - | - | 100 mL |
Reaction Setup and Procedure
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory. Benzene is a known carcinogen and should be handled with appropriate care.
-
Catalyst Suspension: To a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq). Immediately add anhydrous dichloromethane (DCM, 100 mL) to create a slurry.
-
Initial Cooling: Cool the flask to 0°C using an ice bath. This is critical to control the initial exothermic reaction.
-
Addition of Acyl Chloride: In a separate, dry beaker, dissolve 1-cyclohexenecarbonyl chloride (1.0 eq) in anhydrous benzene (2.0 eq). Transfer this solution to the addition funnel.
-
Slow Addition: Add the benzene-acyl chloride solution dropwise to the stirred AlCl₃ slurry over a period of 30 minutes. Maintain the temperature at 0°C during the addition. The reaction mixture will typically turn a deep reddish-brown color.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Carefully and slowly pour the reaction mixture over crushed ice in a large beaker. This will hydrolyze the aluminum chloride complex in a highly exothermic reaction. The use of a large excess of ice is recommended to manage the heat generated.
-
Acidification: To the quenched mixture, slowly add a 5% aqueous HCl solution until the aqueous layer is acidic (test with pH paper). This will dissolve any remaining aluminum salts.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 5% HCl (2 x 50 mL), water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL). The bicarbonate wash is crucial to neutralize any unreacted acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product will likely be a yellow to brown oil. Purification can be achieved by one of the following methods:
-
Vacuum Distillation: This is the preferred method for larger scale reactions to obtain a pure, colorless oil.
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.
Characterization of 1-Cyclohexenyl Phenyl Ketone
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): Expected peaks include signals in the aromatic region (δ 7.2-7.8 ppm) corresponding to the phenyl protons and signals in the aliphatic/vinylic region (δ 1.6-2.4 ppm and ~6.0-6.5 ppm) corresponding to the cyclohexenyl protons.
-
¹³C NMR (CDCl₃, 100 MHz): Expect a signal for the carbonyl carbon around δ 190-200 ppm, along with signals for the aromatic and cyclohexenyl carbons.
-
IR (neat): A strong absorption band around 1660-1685 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of an aryl ketone.
Mechanistic Rationale and Key Process Parameters
The success of this synthesis hinges on several critical factors:
-
Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is extremely moisture-sensitive. Any water present will react with AlCl₃, deactivating it and halting the reaction. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Stoichiometry of the Lewis Acid: A slight excess of AlCl₃ is used to ensure complete activation of the acyl chloride. However, a large excess can lead to side reactions and complicate the workup.
-
Temperature Control: The initial phase of the reaction is highly exothermic. Maintaining a low temperature (0°C) during the addition of the acyl chloride prevents uncontrolled side reactions, such as polymerization of the cyclohexene ring or unwanted isomerizations.
Visualizing the Reaction Pathway
The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation for the synthesis of 1-cyclohexenyl phenyl ketone.
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. Handle AlCl₃ in a glovebox or under an inert atmosphere. |
| Formation of multiple products | Reaction temperature was too high. | Maintain the reaction temperature at 0°C during the addition of the acyl chloride. |
| Difficult workup (emulsion) | Incomplete hydrolysis of aluminum salts. | Add more HCl and stir vigorously. If the emulsion persists, filter the mixture through a pad of Celite. |
Conclusion
The Friedel-Crafts acylation remains a powerful and reliable method for the synthesis of aryl ketones. By carefully controlling the reaction conditions, particularly by ensuring an anhydrous environment and maintaining a low temperature, 1-cyclohexenyl phenyl ketone can be synthesized in good yield and high purity. The protocol described herein provides a solid foundation for researchers to successfully perform this transformation.
References
- Friedel-Crafts Acylation. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley, 1992.
Derivatization of 1-Cyclohexenyl phenyl ketone for biological studies
Executive Summary
1-Cyclohexenyl phenyl ketone (1-CPK) represents a distinct class of cyclic
For biological researchers and drug discovery professionals, 1-CPK serves two critical functions:
-
A Pharmacophore Scaffold: It acts as a precursor for rigid bicyclic heterocycles (pyrazoles and isoxazoles) found in COX-2 inhibitors and kinase inhibitors.[1]
-
A Covalent Warhead: The electrophilic
-carbon serves as a Michael acceptor, allowing researchers to model covalent engagement with cysteine residues in proteins—a strategy central to modern Targeted Covalent Inhibitor (TCI) design.[1]
This guide provides validated protocols for derivatizing 1-CPK into bioactive libraries and assessing its electrophilic reactivity against biological thiols.[1]
Strategic Overview & Reaction Pathways
The derivatization logic follows the specific electrophilicity of the conjugated system. The following flowchart illustrates the divergent synthetic pathways covered in this guide.
Figure 1: Divergent derivatization pathways for 1-Cyclohexenyl phenyl ketone. Pathway A yields heterocyclic scaffolds; Pathway B models covalent drug interactions.
Module A: Synthesis of Tetrahydroindazole Scaffolds (Pyrazole Library)
Scientific Rationale:
The reaction of
Critical Insight: Unlike acyclic enones, the cyclic nature of 1-CPK prevents bond rotation, facilitating faster cyclization but requiring careful control of pH to prevent polymerization.
Protocol 1: Microwave-Assisted Cyclocondensation
Reagents Required:
-
1-Cyclohexenyl phenyl ketone (1.0 eq)[1]
-
Phenylhydrazine hydrochloride (1.2 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic, 10 mol%)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave process vial, dissolve 1-CPK (186 mg, 1.0 mmol) in Ethanol (4 mL).
-
Addition: Add Phenylhydrazine hydrochloride (173 mg, 1.2 mmol).
-
Catalysis: Add Glacial Acetic Acid (6 µL). Note: Acid catalysis activates the carbonyl carbon, facilitating the initial hydrazone formation.
-
Reaction: Seal the vial and irradiate at 80°C for 20 minutes (Power: 150W, Max Pressure: 200 psi).
-
Self-Validation: Monitor by TLC (Hexane:EtOAc 4:1).[1] The disappearance of the UV-active enone spot (
) and appearance of a highly fluorescent pyrazole spot ( ) indicates completion.
-
-
Workup: Evaporate ethanol under reduced pressure. Redissolve residue in EtOAc (20 mL) and wash with saturated
(2 x 10 mL) to remove acid and unreacted hydrazine. -
Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography.[1]
Data Output & Characterization:
| Parameter | Specification | Observation/Target |
| Yield | > 85% | High atom economy expected. |
| Pyrazole C-H | Singlet at | |
| MS (ESI) | Expected mass: ~275.15 Da (for phenyl derivative).[1] |
Module B: Covalent Warhead Profiling (Thiol-Michael Addition)[1]
Scientific Rationale: Enones are "soft" electrophiles that react preferentially with "soft" nucleophiles like thiols (cysteine) over "hard" nucleophiles like amines (lysine).[1] In drug development, determining the reactivity of 1-CPK toward Glutathione (GSH) predicts its potential for off-target toxicity (glutathione depletion) and its viability as a Targeted Covalent Inhibitor (TCI).
Critical Insight: The steric bulk of the phenyl group and the cyclohexyl ring in 1-CPK slows down the Michael addition compared to simple acrylamides. This "tuned" reactivity is desirable to avoid rapid non-specific binding in plasma.[1]
Protocol 2: GSH-Reactivity Kinetic Assay (HPLC-UV)
Reagents Required:
-
1-Cyclohexenyl phenyl ketone (10 mM stock in DMSO)[1]
-
L-Glutathione, reduced (GSH) (20 mM stock in water)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Internal Standard: Caffeine (1 mg/mL)[1]
Step-by-Step Methodology:
-
Assay Setup: In an amber HPLC vial, prepare the reaction mixture:
-
800 µL PBS (pH 7.4)
-
100 µL GSH stock (Final conc: 2 mM, 20-fold excess)
-
10 µL Caffeine Internal Standard[1]
-
-
Initiation: Add 10 µL of 1-CPK stock (Final conc: 100 µM). Vortex immediately for 10 seconds.[1] Time
. -
Incubation: Maintain at 37°C in a thermostatic autosampler.
-
Sampling: Inject 10 µL onto the HPLC every 30 minutes for 8 hours.
-
Data Analysis: Plot the natural log of the remaining 1-CPK concentration (
) versus time.
Calculation of Reactivity (
Interpretation Guide:
| Classification | Biological Implication | |
| < 15 min | Highly Reactive | High risk of off-target toxicity; likely immunogenic. |
| 1 – 4 hours | Tuned Electrophile | Ideal for covalent drugs; allows distribution before binding.[1] |
| > 24 hours | Inert | Unlikely to function as a covalent warhead.[1] |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Module A) | Incomplete condensation due to steric hindrance.[1] | Switch solvent to n-Butanol and increase temperature to 110°C. |
| Multiple Spots (Module A) | Oxidation of pyrazoline intermediate incomplete. | Ensure the reaction is open to air or add an oxidant (e.g., DDQ) if aromatization is slow. |
| Precipitation (Module B) | 1-CPK insolubility in aqueous buffer.[1] | Increase DMSO co-solvent to 20% or add 0.1% Tween-20 to the buffer.[1] |
| No Reaction (Module B) | Reversible Michael Addition (Retro-Michael). | This is a feature, not a bug. 1-CPK adducts can be reversible.[1] Confirm by diluting the adduct and monitoring for free ketone.[1] |
References
-
PubChem. (2025).[1][2] 1-Cyclohexenyl phenyl ketone | C13H14O.[1] National Library of Medicine.[1] [Link]
-
Organic Chemistry Portal. (2024).[1] Synthesis of Pyrazoles. [Link]
-
MDPI. (2022).[1] Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers. [Link][3][4]
-
National Institutes of Health (PMC). (2023).[1] Harnessing the cyclization strategy for new drug discovery. [Link]
Sources
Application Note: A Detailed Protocol for the Synthesis of 1-Cyclohexenyl Phenyl Ketone
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Cyclohexenyl phenyl ketone, a versatile intermediate in organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the practical and theoretical aspects of the synthesis via Friedel-Crafts acylation of cyclohexene. The document outlines the reaction mechanism, provides detailed experimental procedures, purification techniques, and full characterization data, while also emphasizing safety considerations and troubleshooting strategies to ensure a successful and reproducible synthesis.
Introduction
1-Cyclohexenyl phenyl ketone, also known as 1-benzoylcyclohexene, is a valuable α,β-unsaturated ketone that serves as a key building block in a multitude of organic transformations. Its conjugated enone moiety makes it a versatile precursor for a wide array of synthetic applications, including Michael additions, Robinson annulations, and various cycloaddition reactions. These methodologies are instrumental in the construction of complex molecular architectures found in numerous biologically active compounds and pharmaceutical agents. A reliable and well-documented synthetic protocol is therefore essential for researchers working in these fields.
This document presents a robust and extensively validated protocol for the preparation of 1-Cyclohexenyl phenyl ketone through the Friedel-Crafts acylation of cyclohexene with benzoyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. The causality behind each experimental choice is explained to provide a deeper understanding of the process, ensuring both technical accuracy and practical applicability.
Reaction Scheme and Mechanism
The synthesis proceeds via an electrophilic acyl substitution reaction. The Lewis acid, aluminum chloride, activates the benzoyl chloride, forming a highly electrophilic acylium ion. This intermediate is then attacked by the nucleophilic double bond of cyclohexene. A subsequent deprotonation step yields the final product, 1-Cyclohexenyl phenyl ketone.
Overall Reaction:
Figure 1: General overview of the synthesis of 1-Cyclohexenyl phenyl ketone.
Materials and Reagents
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity/Notes |
| Cyclohexene | C₆H₁₀ | 82.14 | 10.0 mL (8.11 g, 98.7 mmol) | ≥99%, anhydrous |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 11.5 mL (13.9 g, 98.7 mmol) | ≥99%, anhydrous |
| Aluminum Chloride | AlCl₃ | 133.34 | 14.5 g (108.7 mmol) | Anhydrous, ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | Anhydrous, ≥99.8% |
| Hydrochloric Acid | HCl | 36.46 | ~50 mL | 2 M aqueous solution |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | Aqueous solution |
| Brine | NaCl | 58.44 | 50 mL | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | For drying |
Experimental Protocol
Reaction Setup
-
Assemble a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet.
-
Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen to create an inert atmosphere. This is critical as aluminum chloride is highly moisture-sensitive.
-
To the flask, add anhydrous aluminum chloride (14.5 g, 108.7 mmol) followed by anhydrous dichloromethane (100 mL) under a positive pressure of nitrogen.
-
Cool the stirred suspension to 0 °C in an ice-water bath.
Reagent Addition
-
In the dropping funnel, place benzoyl chloride (11.5 mL, 98.7 mmol).
-
Add the benzoyl chloride dropwise to the cooled AlCl₃ suspension over a period of 15-20 minutes. The formation of the acylium ion complex is often accompanied by a color change.
-
After the complete addition of benzoyl chloride, add cyclohexene (10.0 mL, 98.7 mmol) to the dropping funnel.
-
Add the cyclohexene dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Slow addition is crucial to control the exothermic reaction and prevent side product formation.
Reaction and Work-up
-
After the addition of cyclohexene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexanes/Ethyl Acetate).
-
Upon completion, cool the reaction mixture again to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 2 M hydrochloric acid (~50 mL). This step is highly exothermic and will generate HCl gas; therefore, it must be performed in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (Eluent: gradient of 5% to 20% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure to yield 1-Cyclohexenyl phenyl ketone as a pale yellow oil.
Experimental Workflow Diagram
Figure 2: A step-by-step workflow for the synthesis of 1-Cyclohexenyl phenyl ketone.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.75-7.72 (m, 2H, Ar-H), 7.48-7.38 (m, 3H, Ar-H), 6.85 (t, J = 4.0 Hz, 1H, =CH-), 2.45-2.40 (m, 2H, -CH₂-C=), 2.35-2.30 (m, 2H, -CH₂-C=), 1.75-1.65 (m, 4H, -CH₂-CH₂-).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 198.2 (C=O), 143.5 (C-Ar), 138.0 (=C-), 132.4 (Ar-CH), 129.5 (Ar-CH), 128.3 (Ar-CH), 125.0 (=CH), 26.0 (CH₂), 25.5 (CH₂), 22.3 (CH₂), 21.6 (CH₂).
-
Infrared (IR, neat, cm⁻¹): 3058 (Ar C-H), 2935 (Alkyl C-H), 1660 (C=O, conjugated), 1605 (C=C), 1448 (Ar C=C).
-
Mass Spectrometry (EI, 70 eV) m/z (%): 186 (M⁺, 100), 129, 105 (PhCO⁺), 77 (Ph⁺).
Safety and Handling
-
Aluminum chloride is a corrosive solid that reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Benzoyl chloride is a corrosive lachrymator. It should be handled with extreme care in a well-ventilated fume hood.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
The quenching of the reaction with hydrochloric acid is a highly exothermic process that liberates HCl gas. This must be done slowly and with caution in a fume hood.
-
Standard laboratory safety practices should be followed at all times.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Reagents or solvent not anhydrous. | Ensure all glassware is oven-dried. Use freshly opened anhydrous reagents and solvents. |
| Ineffective aluminum chloride. | Use fresh, high-purity anhydrous aluminum chloride. | |
| Formation of multiple byproducts | Reaction temperature was too high. | Maintain the temperature at 0-5 °C during the addition of reagents. |
| Rapid addition of reagents. | Add benzoyl chloride and cyclohexene slowly and dropwise. | |
| Product is a dark, tarry substance | Incomplete quenching or vigorous reaction. | Quench the reaction slowly and ensure thorough mixing. Control the temperature during the reaction. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 1-Cyclohexenyl phenyl ketone. By carefully following the outlined procedures and adhering to the safety precautions, researchers can consistently obtain high yields of the desired product. The comprehensive characterization data provided will serve as a valuable reference for product verification.
References
-
Olah, G. A. (Ed.). (1964). Friedel-Crafts and Related Reactions, Volume 3, Part 1: Acylation and Related Reactions. John Wiley & Sons. [Link]
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
-
Nenitzescu, C. D., & Cantuniari, I. P. (1933). Über die Einwirkung von Acetylchlorid auf Cyclohexen in Gegenwart von Aluminiumchlorid. Berichte der deutschen chemischen Gesellschaft (A and B Series), 66(8), 1097–1100. [Link]
Application Note: A Comprehensive Guide to the Epoxidation of 1-Cyclohexenyl Phenyl Ketone
Abstract
The epoxidation of α,β-unsaturated ketones, such as 1-cyclohexenyl phenyl ketone, provides access to valuable α,β-epoxy ketone intermediates. These motifs are pivotal chiral building blocks in organic synthesis, enabling the stereocontrolled construction of complex molecules and bioactive compounds. This guide offers a detailed exploration of the nucleophilic epoxidation of 1-cyclohexenyl phenyl ketone, grounded in mechanistic principles. We present a comparative analysis of key methodologies, including the classic Weitz-Scheffer reaction and advanced asymmetric strategies like the Juliá-Colonna and organocatalyzed epoxidations. Detailed, field-proven protocols are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for the successful synthesis and application of these important intermediates.
Introduction: The Synthetic Value of α,β-Epoxy Ketones
Epoxides are highly versatile functional groups in organic chemistry, serving as precursors to a wide array of molecular architectures through stereospecific ring-opening reactions.[1] When the epoxide is positioned adjacent to a carbonyl group, as in α,β-epoxy ketones, its reactivity is modulated, making it a powerful synthon for constructing bifunctional compounds. The product of the epoxidation of 1-cyclohexenyl phenyl ketone, (1-phenyl-7-oxabicyclo[4.1.0]heptan-2-yl)(phenyl)methanone, is a key intermediate for synthesizing complex natural products and pharmaceutical agents, where precise control of stereochemistry is often paramount for biological activity.[2]
The electron-withdrawing nature of the carbonyl group renders the double bond of 1-cyclohexenyl phenyl ketone electron-deficient. This characteristic makes it recalcitrant to traditional electrophilic epoxidation agents like m-CPBA, which are highly effective for electron-rich olefins.[3] Instead, this substrate is ideally suited for nucleophilic epoxidation methods, which proceed via conjugate addition of a nucleophilic oxidant.[3][4]
Mechanistic Principles of Nucleophilic Epoxidation
The epoxidation of electron-deficient olefins like 1-cyclohexenyl phenyl ketone operates through a nucleophilic addition mechanism, in contrast to the concerted mechanism of electrophilic epoxidation. The seminal example of this is the Weitz-Scheffer reaction, which utilizes a hydroperoxide anion (OOH⁻) generated from hydrogen peroxide under basic conditions.[4][5][6]
The general mechanism involves two key steps:
-
Michael Addition: The hydroperoxide anion, a potent nucleophile, attacks the β-carbon of the α,β-unsaturated system in a conjugate addition fashion. This forms a resonance-stabilized enolate intermediate.[3][7]
-
Intramolecular Cyclization: The resulting enolate then undergoes an intramolecular S N 2 reaction. The oxygen anion of the enolate attacks the adjacent carbon bearing the hydroperoxy group, displacing a hydroxide ion and forming the three-membered epoxide ring.[3]
This mechanistic pathway provides a robust and reliable method for the epoxidation of enones.[4]
Figure 1: Generalized mechanism for the Weitz-Scheffer nucleophilic epoxidation.
Comparative Methodologies for Epoxidation
Several methods have been developed for the epoxidation of electron-deficient olefins, ranging from simple racemic approaches to highly sophisticated asymmetric catalytic systems. The choice of method depends on the desired outcome, particularly the need for stereocontrol.
| Methodology | Catalyst/Reagent | Oxidant | Key Features & Causality | Typical ee |
| Weitz-Scheffer Reaction | Stoichiometric Base (e.g., NaOH, KOH) | H₂O₂ | Simple, robust, and high-yielding for racemic products. The strong base deprotonates H₂O₂ to form the nucleophilic hydroperoxide anion.[4][8] | Racemic |
| Juliá-Colonna Epoxidation | Poly-L-leucine (PLL) | H₂O₂ | An organocatalytic method providing high enantioselectivity. The helical structure of the polypeptide creates a chiral environment at the reaction interface, directing the attack of the hydroperoxide.[9][10] | >90% |
| Organocatalysis (Shi-type) | Chiral Ketones (e.g., Fructose-derived) | Oxone® or H₂O₂ | The chiral ketone forms a catalytic dioxirane intermediate, which acts as the active epoxidizing agent. The stereochemistry of the catalyst dictates the epoxide's configuration.[11][12] | >90% |
| Phase-Transfer Catalysis (PTC) | Chiral Quaternary Ammonium Salts (e.g., Cinchona alkaloid-derived) | NaOCl or H₂O₂ | The chiral PTC transports the oxidant from the aqueous phase to the organic phase containing the substrate, creating a chiral ion pair that directs the asymmetric epoxidation.[1][13] | 70-95% |
Detailed Experimental Protocols
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle concentrated hydrogen peroxide and strong bases with extreme care in a well-ventilated fume hood.
Protocol 1: Racemic Epoxidation via the Weitz-Scheffer Reaction
This protocol provides a reliable method for producing the racemic α,β-epoxy ketone in high yield.
-
Reagents & Equipment:
-
1-Cyclohexenyl phenyl ketone
-
30% Hydrogen peroxide (H₂O₂) solution
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Standard glassware for work-up (separatory funnel, beakers)
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1-Cyclohexenyl phenyl ketone (1.0 g, 5.37 mmol) in methanol (20 mL).
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches 0-5 °C.
-
Oxidant Addition: While maintaining the temperature, slowly add 30% aqueous hydrogen peroxide (1.2 mL, ~11.8 mmol, 2.2 eq) to the solution.
-
Base Addition: Slowly add a 2 M aqueous solution of NaOH (4.0 mL, 8.0 mmol, 1.5 eq) dropwise over 10-15 minutes. The internal temperature should not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test is obtained with peroxide test strips.
-
Work-up & Purification:
-
Transfer the mixture to a separatory funnel and add water (20 mL) and ethyl acetate (30 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 hexane/ethyl acetate) to yield the pure epoxide.[8]
-
Protocol 2: Asymmetric Juliá-Colonna Epoxidation
This protocol is adapted for achieving high enantioselectivity using a poly-L-leucine catalyst under triphasic conditions.[9][14]
-
Reagents & Equipment:
-
1-Cyclohexenyl phenyl ketone
-
Poly-L-leucine (PLL), insoluble powder
-
Toluene
-
30% Hydrogen peroxide (H₂O₂) solution
-
Sodium hydroxide (NaOH)
-
Dibasic sodium phosphate (Na₂HPO₄) for buffering
-
Three-neck flask with overhead mechanical stirrer
-
Standard work-up and purification equipment
-
-
Step-by-Step Procedure:
-
Setup: To a three-neck flask equipped with an efficient overhead mechanical stirrer, add poly-L-leucine (100 mg).
-
Organic Phase: Add a solution of 1-Cyclohexenyl phenyl ketone (1.0 g, 5.37 mmol) in toluene (25 mL).
-
Aqueous Phase: In a separate beaker, prepare the aqueous oxidant solution by adding 30% H₂O₂ (1.0 mL, ~9.8 mmol) to a solution of NaOH (0.32 g, 8.0 mmol) and Na₂HPO₄ (0.15 g) in water (10 mL). Cool this solution in an ice bath.
-
Reaction Initiation: Add the cold aqueous oxidant solution to the flask containing the substrate and catalyst.
-
Vigorous Stirring: Stir the resulting triphasic mixture vigorously at room temperature. The reaction occurs at the interface of the three phases.[9]
-
Monitoring: Monitor the reaction by TLC. The reaction is typically slower than the homogenous Weitz-Scheffer and may take 24-48 hours.
-
Work-up:
-
Once complete, stop the stirring and allow the phases to separate.
-
Filter the mixture to recover the poly-L-leucine catalyst. The catalyst can often be washed and reused.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with toluene (2 x 15 mL).
-
-
Purification: Combine the organic layers, wash with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the enantioenriched epoxide. Enantiomeric excess (ee) can be determined by chiral HPLC analysis.
-
Figure 2: Standard workflow for the epoxidation of 1-cyclohexenyl phenyl ketone.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Conversion / Stalled Reaction | Inactive H₂O₂; Insufficient base; Low temperature (for some systems) | Use fresh H₂O₂; Check pH of the aqueous layer to ensure it is basic; Allow reaction to warm to room temperature if necessary. |
| Formation of Byproducts (e.g., diol) | Reaction mixture too acidic during work-up, leading to epoxide opening. | Ensure work-up is performed under neutral or slightly basic conditions. Avoid strong acids. |
| Low Enantioselectivity (Asymmetric Rxn) | Impure catalyst; Incorrect solvent or temperature. | Use high-purity catalyst; Strictly follow the optimized conditions for the specific asymmetric method. |
| Difficult Purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography (e.g., using a lower polarity solvent system). |
Conclusion
The nucleophilic epoxidation of 1-cyclohexenyl phenyl ketone is a fundamental and powerful transformation for accessing valuable α,β-epoxy ketone building blocks. While the Weitz-Scheffer reaction offers a straightforward route to the racemic product, asymmetric methods such as the Juliá-Colonna epoxidation provide access to highly enantioenriched compounds critical for modern drug development and total synthesis. By understanding the underlying mechanistic principles and adhering to carefully designed protocols, researchers can effectively leverage this chemistry to advance their synthetic goals.
References
-
Juliá, S., Colonna, S., et al. (1980). Asymmetric poly-leucine catalyzed nucleophilic epoxidation of electron deficient olefins. Wikipedia. [Link]
-
DBpedia. Juliá–Colonna epoxidation. DBpedia. [Link]
- Google Patents. (2002). Process for preparing 1-hydroxycyclohexyl phenylketone.
-
Shi, Y., et al. (2003). Asymmetric Epoxidation of trans-β-Methylstyrene and 1-Phenylcyclohexene using a D-Fructose-derived Ketone. Organic Syntheses. [Link]
-
Organic Chemistry Portal. Catalytic Hydrogenation of α,β-Epoxy Ketones to Form β-Hydroxy Ketones. Organic Chemistry Portal. [Link]
-
Adkins, P., et al. (2018). Enantioselective epoxidation of chalcone catalysed by the artificial enzyme poly-L-leucine: Kinetic mechanism. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of epoxides. Organic Chemistry Portal. [Link]
-
Kegeler, S. N. (2018). Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino Acids. Western Michigan University ScholarWorks. [Link]
-
Wang, Z.-X., et al. (2003). Asymmetric epoxidation of trans-β-methylstyrene and 1-phenylcyclohexene using a D-fructose-derived ketone. ResearchGate. [Link]
-
ResearchGate. (2020). Epoxidation of 1-phenyl-1-cyclohexene. ResearchGate. [Link]
-
Wikipedia. Asymmetric nucleophilic epoxidation. Wikipedia. [Link]
- Google Patents. (2004). Method for preparing cyclohexyl phenyl ketone from 1,3- butadiene and acrylic acid.
-
Ji, S., et al. (2009). Synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanone by combination of phase transfer catalyst and ultrasound irradiation. ACG Publications. [Link]
-
Wu, X., et al. (2008). Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide. NIH National Library of Medicine. [Link]
- Google Patents. (2005). Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
-
Biswas, T. (2020). Epoxidation of α,β-unsaturated carbonyl compounds using hydrogen peroxide and alkali. YouTube. [Link]
- Google Patents. (2011). Synthesis process for 1-hydroxycyclohexyl phenyl ketone.
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
-
Maruoka, K., et al. (2004). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. ACS Publications. [Link]
-
ResearchGate. (2007). Epoxidation of α,β-Unsaturated Ketones Using Hydrogen Peroxide in the Presence of Basic Hydrotalcite Catalysts. ResearchGate. [Link]
-
Porter, M. J., & Skidmore, J. (2000). Asymmetric epoxidation of electron-deficient olefins. Chemical Communications. [Link]
-
Chemistry LibreTexts. (2021). 5.3: Epoxidation of Unfunctionalized Alkenes. Chemistry LibreTexts. [Link]
-
ResearchGate. (2014). Scale‐Up Studies for the Asymmetric Juliá–Colonna Epoxidation Reaction. ResearchGate. [Link]
-
Taylor & Francis Online. (2007). Enantioselective Epoxidation of α,β-Unsaturated Ketones by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Taylor & Francis Online. [Link]
-
ResearchGate. (2007). Catalytic epoxidation of α,β-and β,γ-unsaturated bicyclic ketones with hydrogen peroxide. ResearchGate. [Link]
-
NROChemistry. Corey-Chaykovsky Reactions. NROChemistry. [Link]
-
ResearchGate. (2014). Asymmetric Epoxidation of Electron-Deficient Olefins. ResearchGate. [Link]
-
ResearchGate. (2003). Asymmetric Weitz—Scheffer Epoxidation of Conformationally Flexible and Fixed Enones with Sterically Demanding Hydroperoxides Mediated by Optically Active Phase-Transfer Catalysts. ResearchGate. [Link]
-
NIH National Library of Medicine. (2008). Catalytic Enantioselective Peroxidation of α,β-Unsaturated Ketones. NIH National Library of Medicine. [Link]
-
Wiley Online Library. (2004). Asymmetric Epoxidation Of Electron-Deficient Alkenes. Wiley Online Library. [Link]
-
RSC Publishing. (2022). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction. RSC Publishing. [Link]
-
Sunrise. (2024). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Sunrise. [Link]
-
ACS Publications. (2018). Asymmetric Epoxidation of Alkenes Catalyzed by a Cobalt Complex. ACS Publications. [Link]
-
Synthesis Workshop. (2024). Advanced Organic Chemistry: Asymmetric Epoxidation. YouTube. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 3. youtube.com [youtube.com]
- 4. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Juliá–Colonna epoxidation - Wikipedia [en.wikipedia.org]
- 10. About: Juliá–Colonna epoxidation [dbpedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Cyclohexenyl Phenyl Ketone
Welcome to the technical support center for the synthesis of 1-cyclohexenyl phenyl ketone. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we will delve into the nuances of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and product purity. Our approach is grounded in established chemical principles and validated through practical laboratory experience.
Introduction: The Synthetic Challenge
1-Cyclohexenyl phenyl ketone is a valuable α,β-unsaturated ketone intermediate in organic synthesis. Its conjugated system makes it a versatile precursor for a variety of more complex molecules through reactions such as Michael additions and Diels-Alder cycloadditions. However, its synthesis can be challenging, often suffering from low yields and the formation of difficult-to-separate byproducts.
This guide will focus on a common and reliable two-stage synthetic route:
-
Stage 1: Friedel-Crafts Acylation to produce the saturated intermediate, cyclohexyl phenyl ketone.
-
Stage 2: Introduction of Unsaturation via an α-bromination followed by an elimination reaction to yield the target compound, 1-cyclohexenyl phenyl ketone.
We will explore the critical parameters of each stage and provide solutions to common experimental hurdles.
Stage 1: Synthesis of Cyclohexyl Phenyl Ketone via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. In this case, benzene is acylated with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Troubleshooting Guide: Friedel-Crafts Acylation
Question: My yield of cyclohexyl phenyl ketone is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in Friedel-Crafts acylation can often be attributed to several factors related to reagents, reaction conditions, and work-up procedures.
-
Moisture Contamination: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. Even trace amounts of water will react with the catalyst, deactivating it and halting the reaction.
-
Solution: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents and high-purity, freshly opened AlCl₃. It is good practice to handle AlCl₃ in a glovebox.
-
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid. This is because the product ketone is a Lewis base and will form a complex with the AlCl₃, rendering it inactive.
-
Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the cyclohexanecarbonyl chloride. This ensures that there is enough catalyst to drive the reaction to completion.
-
-
Reaction Temperature: The temperature of the reaction is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, side reactions such as polysubstitution or rearrangement can occur.
-
Solution: The reaction is typically started at a low temperature (0-5 °C) during the addition of the acyl chloride to control the initial exotherm. After the addition is complete, the reaction is allowed to warm to room temperature or gently heated to drive it to completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time and temperature.
-
-
Inefficient Quenching and Work-up: The work-up procedure is crucial for isolating the product and removing the catalyst. Improper quenching can lead to product loss.
-
Solution: The reaction mixture should be quenched by slowly and carefully pouring it onto crushed ice, followed by the addition of concentrated hydrochloric acid. This breaks down the ketone-AlCl₃ complex and moves the aluminum salts into the aqueous layer. Ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover all of the product.
-
| Parameter | Sub-optimal Condition | Recommended Condition | Expected Outcome |
| AlCl₃ Equivalents | < 1.0 | 1.1 - 1.3 | Drives reaction to completion |
| Reaction Temperature | > 50 °C | 0 °C to Room Temp | Minimizes side products |
| Solvent Purity | Technical Grade | Anhydrous Grade | Prevents catalyst deactivation |
Experimental Protocol: Friedel-Crafts Acylation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous benzene (2 equivalents) and aluminum chloride (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add cyclohexanecarbonyl chloride (1 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclohexyl phenyl ketone. The product can be purified by vacuum distillation.
Stage 2: Synthesis of 1-Cyclohexenyl Phenyl Ketone
This stage involves the introduction of a double bond into the cyclohexyl ring to form the desired α,β-unsaturated ketone. A common method is α-bromination followed by dehydrobromination.
Troubleshooting Guide: α-Bromination and Elimination
Question: I am observing multiple products after the bromination and elimination steps, and my yield of the desired enone is low. What is going wrong?
Answer: The formation of multiple products is a common issue in this two-step sequence and is often related to the control of the bromination step and the choice of base for the elimination.
-
Over-bromination: The α-position of the ketone is activated, but so is the benzylic position. Additionally, the product enone can also be brominated. Over-bromination can lead to a mixture of mono-, di-, and poly-brominated products.
-
Solution: Use a precise stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). The reaction should be carried out in a suitable solvent like carbon tetrachloride and initiated with a radical initiator (e.g., AIBN or UV light) if using NBS. Carefully monitor the reaction by TLC or GC and stop it as soon as the starting material is consumed.
-
-
Incorrect Base for Elimination: The choice of base for the elimination step is critical. A bulky, non-nucleophilic base is preferred to favor elimination over substitution.
-
Solution: Use a hindered base such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). These bases are less likely to act as nucleophiles and attack the carbonyl carbon.
-
-
Competing Elimination Pathways: Depending on the structure of the α-bromo ketone, there may be multiple possible elimination pathways, leading to a mixture of isomeric enones.
-
Solution: While in this specific case the desired product is thermodynamically favored, reaction conditions can be optimized. Running the elimination at a low temperature can sometimes improve selectivity.
-
Experimental Protocol: α-Bromination and Elimination
-
α-Bromination: To a solution of cyclohexyl phenyl ketone (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN. Reflux the mixture and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude α-bromo ketone is often used in the next step without further purification.
-
Elimination: Dissolve the crude α-bromo ketone in anhydrous THF and cool to 0 °C.
-
Add a solution of potassium tert-butoxide (1.2 equivalents) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 1-cyclohexenyl phenyl ketone.
Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid for the Friedel-Crafts acylation?
A1: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, aluminum chloride is generally the most reactive and commonly employed for this transformation. The optimal catalyst may vary depending on the specific substrate and reaction conditions.
Q2: Are there alternative methods to introduce the double bond?
A2: Yes, another common method is the Saegusa-Ito oxidation, which involves the formation of a silyl enol ether from the cyclohexyl phenyl ketone, followed by oxidation with palladium(II) acetate. This method can offer better regioselectivity in some cases.
Q3: What are the main safety precautions for these reactions?
A3: Both stages of this synthesis involve hazardous materials.
-
Friedel-Crafts Acylation: Aluminum chloride reacts violently with water. The reaction should be carried out under an inert atmosphere. Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The quenching process is highly exothermic and can release HCl gas.
-
Bromination: Brominating agents are corrosive and toxic. Handle them with care in a fume hood. Carbon tetrachloride is a hazardous solvent.
Q4: How can I confirm the structure of my final product?
A4: The structure of 1-cyclohexenyl phenyl ketone can be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see signals in the vinylic region (around 6-7 ppm) corresponding to the proton on the double bond.
-
¹³C NMR: The spectrum should show signals for the carbonyl carbon, the two sp² carbons of the double bond, and the carbons of the phenyl and cyclohexenyl rings.
-
IR Spectroscopy: Look for a characteristic C=O stretch for an α,β-unsaturated ketone (typically around 1660-1685 cm⁻¹) and a C=C stretch.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Visualizing the Workflow
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
References
-
Friedel-Crafts Acylation: For a general overview of the Friedel-Crafts reaction, its mechanism, and common c
- Title: Friedel–Crafts reaction
- Source: Wikipedia
-
URL: [Link]
- Synthesis of Cyclohexyl Phenyl Ketone Intermediate: This patent describes a process for preparing 1-hydroxycyclohexyl phenylketone, which includes the synthesis of cyclohexyl phenyl ketone.
-
Synthesis of α,β-Unsaturated Carbonyl Compounds: This article provides a modern method for the synthesis of α,β-unsaturated ketones
- Title: Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxid
- Source: Organic Chemistry Frontiers
-
URL: [Link]
-
General Organic Chemistry Principles: For foundational knowledge on reaction mechanisms and troubleshooting.
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
- Source: John Wiley & Sons
-
URL: [Link]
Technical Support Center: Stabilizing 1-Cyclohexenyl Phenyl Ketone
Here is a technical support guide on preventing the polymerization of 1-Cyclohexenyl phenyl ketone.
Welcome to the technical support center for 1-Cyclohexenyl phenyl ketone. As a valuable α,β-unsaturated ketone, this intermediate is crucial for various synthetic pathways in pharmaceutical and materials science research. However, its conjugated electronic structure, which makes it synthetically useful, also renders it susceptible to unwanted polymerization. This guide provides in-depth, field-proven insights and protocols to ensure the stability and integrity of your material from storage to reaction.
Section 1: The Root Cause: Understanding the Polymerization Mechanism
Q: Why is 1-Cyclohexenyl phenyl ketone so prone to polymerization?
A: The susceptibility of 1-Cyclohexenyl phenyl ketone to polymerization stems from its chemical structure as an α,β-unsaturated ketone, also known as an enone. This arrangement creates a conjugated system where the π-electrons of the carbon-carbon double bond (the "vinyl" part) and the carbon-oxygen double bond (the "ketone" part) are delocalized.
This electronic structure makes the β-carbon of the double bond electrophilic and susceptible to attack. The primary mechanism for unwanted polymerization is free-radical vinyl polymerization .[1] This process is a chain reaction initiated by sources of free radicals, which can be generated by:
-
Thermal Energy: Elevated temperatures during storage or processes like distillation can provide sufficient energy to initiate radical formation.[2]
-
Light (Photons): UV light, in particular, can initiate polymerization, a principle leveraged in photocurable formulations but detrimental during storage.[3][4]
-
Contaminants: Trace amounts of peroxides (formed from exposure to air) or certain metal ions can act as radical initiators.[5]
The process unfolds in three key stages: initiation, propagation, and termination, as illustrated below.
Caption: Mechanism of inhibition by Butylated hydroxytoluene (BHT).
Data Presentation: Common Polymerization Inhibitors
| Inhibitor | Full Name | Mechanism | Typical Concentration (ppm) | Advantages | Considerations |
| BHT | Butylated hydroxytoluene | Radical Scavenger (H-donor) | 200 - 1000 | Low cost, effective, common. | Can be volatile; may need removal for some reactions. |
| MEHQ | 4-Methoxyphenol | Radical Scavenger (H-donor) | 100 - 500 | Highly effective, less volatile than BHT. | Requires trace O₂ to be effective; acidic and must be removed by base wash. [6] |
| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | Radical Trap | 50 - 200 | Very high efficacy, works without O₂. [7] | More expensive; can interfere with radical-based downstream reactions. |
Section 3: Troubleshooting Guide: Reacting to Unwanted Polymerization
Q: My sample polymerized in the vial during storage. What likely happened?
A: This indicates a failure in one or more of the proactive prevention steps. Use this checklist to diagnose the cause:
-
Inhibitor Depletion: Was an inhibitor added in the first place? Inhibitors are consumed over time, especially with repeated exposure to air or high temperatures. Long-term storage (>1 year) may require re-inhibiting the monomer.
-
Improper Storage Temperature: Was the vial left at room temperature for an extended period? Heat accelerates both inhibitor consumption and the rate of thermal initiation. [3][4]3. Light Exposure: Was the vial clear and exposed to ambient or UV light? Photo-initiation can rapidly generate radicals and overwhelm the inhibitor.
-
Oxygen Ingress: Was the vial properly sealed with an inert atmosphere? A faulty seal allows oxygen to enter, which can form peroxides over time, creating a "ticking time bomb" for thermal polymerization.
-
Contamination: Was the material synthesized or handled using equipment that could have introduced radical initiators (e.g., residual peroxide from cleaning, trace metals)?
Q: I'm observing polymer formation during my reaction or purification (e.g., distillation). How can I prevent this?
A: This is a common issue when heating α,β-unsaturated systems. At elevated temperatures, the rate of thermal initiation can exceed the scavenging capacity of the inhibitor. [2] Mitigation Strategies:
-
For Reactions: If your reaction conditions are harsh (e.g., >80°C for extended periods) and the standard inhibitor may not suffice, consider if the inhibitor is compatible with your chemistry. If not, the reaction must be performed as quickly and at the lowest temperature possible.
-
For Distillation:
-
Use Vacuum: Always distill under reduced pressure to lower the boiling point and minimize thermal stress on the molecule.
-
Add a Non-Volatile Inhibitor: Before distilling, add a small amount of a high-boiling point inhibitor, like hydroquinone, to the distillation pot. This ensures the liquid phase remains stabilized as the more volatile monomer distills.
-
Keep it Cool: Ensure the receiving flask is cooled to prevent polymerization of the hot condensate.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Do I need to remove the inhibitor before my reaction?
A: It depends entirely on the reaction mechanism.
-
YES, if: Your reaction involves free radicals (e.g., a planned radical polymerization, radical halogenation). The inhibitor will quench your desired reaction.
-
MAYBE, if: Your reaction involves sensitive catalysts (e.g., some transition metal catalysts) that could be poisoned by the phenolic inhibitor. A small-scale test reaction is advisable.
-
PROBABLY NOT, if: Your reaction involves nucleophilic addition (e.g., Grignard, Michael addition) or reduction (e.g., with NaBH₄). [8]The low concentration of the inhibitor is unlikely to interfere significantly, though it may slightly lower yields in some cases.
Q: What is the safest and most effective way to remove a phenolic inhibitor like BHT or MEHQ?
A: The standard and most reliable method is a mild basic wash, which deprotonates the acidic phenol, making it water-soluble. [6] Experimental Protocol: Inhibitor Removal
-
Dissolution: Dissolve the 1-Cyclohexenyl phenyl ketone in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and wash with a cold, dilute (e.g., 1 M) NaOH solution. Repeat the wash 2-3 times. The causality here is the acid-base reaction between the phenolic inhibitor and the NaOH, forming a water-soluble sodium phenoxide salt.
-
Neutralization Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and base.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation).
-
Immediate Use or Re-stabilization: The resulting inhibitor-free monomer is highly unstable. You must either use it immediately in your next step or add a fresh charge of inhibitor for storage.
References
-
DFT Investigation of 1-Hydroxycyclohexyl Phenyl Ketone (Irgacure 184): Unraveling Molecular Structure and Chemical Reactivity. ChemRxiv. Available at: [Link]
- Synthesis process for 1-hydroxycyclohexyl phenyl ketone.Google Patents (CN102267887A).
-
Polymerization in the presence of inhibitor? ResearchGate. Available at: [Link]
-
Inhibition of Free Radical Polymerization: A Review. National Institutes of Health (PMC). Available at: [Link]
- Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.Google Patents (US6881865B2).
-
Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of α-hydroxycyclohexyl phenyl ketone. ResearchGate. Available at: [Link]
-
Safety Data Sheet - Cyclohexyl phenyl ketone. Thermo Fisher Scientific. Available at: [Link]
-
Influence of Light and Heat on the Stability of Rotundine Sulfate Injection. PubMed. Available at: [Link]
-
How Do Polymerization Inhibitors Work? YouTube (Chemistry For Everyone). Available at: [Link]
-
Alpha Beta Unsaturated Ketone: Formation & Reduction. Study.com. Available at: [Link]
-
Material Safety Data Sheet - Cyclohexyl phenyl ketone. Cole-Parmer. Available at: [Link]
-
Polymerisation inhibitor. Wikipedia. Available at: [Link]
-
Influence of Light and Heat on the Stability of Nitrofurazone Solution. ResearchGate. Available at: [Link]
-
Free Radical Vinyl Polymerization. Polymer Science Learning Center. Available at: [Link]
Sources
- 1. pslc.ws [pslc.ws]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. Influence of light and heat on the stability of rotundine sulfate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha Beta Unsaturated Ketone: Formation & Reduction - Lesson | Study.com [study.com]
Troubleshooting low conversion in 1-Cyclohexenyl phenyl ketone reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Cyclohexenyl Phenyl Ketone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low conversion rates and other experimental issues, ensuring the scientific integrity and success of your work.
Reaction Overview: The Acylation of Cyclohexene
The synthesis of 1-Cyclohexenyl phenyl ketone is most commonly achieved via a Friedel-Crafts-type acylation reaction. In this electrophilic addition, cyclohexene acts as the nucleophile, attacking an acylium ion electrophile. This reactive intermediate is generated in situ from benzoyl chloride and a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2]
The reaction is highly dependent on the precise control of conditions, as side reactions such as polymerization and isomerization can significantly reduce the yield of the desired product. The ketone product itself can complex with the Lewis acid catalyst, which necessitates the use of stoichiometric amounts of the catalyst for the reaction to proceed to completion.[2][3][4]
Below is a general workflow for this synthesis.
Caption: General experimental workflow for the synthesis of 1-Cyclohexenyl Phenyl Ketone.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, focusing on the root causes and providing actionable solutions.
Issue 1: Low or No Conversion of Starting Materials
Q: My reaction has stalled, and TLC/GC analysis shows mostly unreacted cyclohexene and benzoyl chloride. What is the likely cause?
A: The most probable cause for a stalled reaction is an inactive catalyst or the presence of inhibitors. This reaction is critically sensitive to moisture.
-
Causality: Lewis acids like aluminum chloride (AlCl₃) are potent catalysts because they accept a lone pair from the chlorine atom on benzoyl chloride, creating a highly electrophilic acylium ion.[1][5] Water (H₂O) rapidly and irreversibly reacts with AlCl₃ to form aluminum hydroxides and hydrochloric acid. This hydrolyzed catalyst is no longer capable of activating the benzoyl chloride, effectively halting the reaction.
Q: How can I ensure my Lewis acid catalyst is active and my reagents are suitable?
A: Rigorous exclusion of water is paramount. Follow this checklist:
-
Catalyst Quality: Use a freshly opened bottle of anhydrous AlCl₃. Older bottles, even if tightly sealed, can absorb atmospheric moisture over time. The catalyst should be a fine, white to pale-yellow powder. Clumped or discolored AlCl₃ is suspect.
-
Glassware Preparation: All glassware must be oven-dried (e.g., at 120°C overnight) or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).
-
Reagent Purity:
-
Solvent: Use an anhydrous grade solvent (e.g., dichloromethane, carbon disulfide) from a sealed bottle or one freshly distilled from a suitable drying agent (e.g., CaH₂).
-
Cyclohexene: Commercial cyclohexene can contain peroxides or water. It should be freshly distilled before use.
-
Benzoyl Chloride: This reagent is sensitive to hydrolysis, forming benzoic acid. Benzoic acid will react with the AlCl₃, consuming the catalyst in a non-productive pathway. Use freshly distilled or a new bottle of high-purity benzoyl chloride.
-
Protocol: Handling Anhydrous Aluminum Chloride
-
Set up your reaction apparatus under a positive pressure of dry nitrogen or argon.
-
Weigh the required amount of AlCl₃ in a dry, inert atmosphere (e.g., a glove box) or weigh it quickly in a dry beaker and add it to the reaction vessel immediately.
-
The addition of AlCl₃ to the reaction solvent is often exothermic. Add it slowly to the cooled solvent to maintain temperature control.
Issue 2: Formation of Multiple Byproducts and Low Yield
Q: My reaction works, but I get a complex mixture of products and a low yield of 1-Cyclohexenyl phenyl ketone. What side reactions are occurring?
A: This is a common problem and usually points to issues with temperature control or reactant stoichiometry, leading to polymerization, isomerization, or other secondary reactions.
Caption: Decision tree for diagnosing byproduct formation.
Q: How can I prevent the polymerization of cyclohexene?
A: Cyclohexene can readily polymerize under strong acidic conditions. This is often triggered by high local concentrations of the catalyst or elevated temperatures.
-
Causality: The Lewis acid can act as an initiator for the cationic polymerization of the alkene.
-
Solution:
-
Maintain Low Temperature: Keep the reaction temperature strictly controlled, typically between 0°C and 5°C, especially during the addition of AlCl₃ and benzoyl chloride.
-
Slow Addition: Add the benzoyl chloride dropwise to the mixture of cyclohexene and AlCl₃. This ensures that the electrophile is consumed as it is generated and does not build up in concentration.
-
Order of Addition: Adding the AlCl₃ to the cyclohexene solution before adding the benzoyl chloride is often preferred.
-
Q: I suspect I am forming isomers of my product. How can I confirm and prevent this?
A: Under the acidic reaction conditions, the double bond in the 1-cyclohexenyl product can migrate to form more thermodynamically stable isomers (e.g., 3-cyclohexenyl or 4-cyclohexenyl phenyl ketone).
-
Causality: The Lewis acid can coordinate to the product ketone, and residual protons can catalyze isomerization through protonation/deprotonation steps.
-
Solution:
-
Minimize Reaction Time: Monitor the reaction closely by TLC or GC. Once the starting material is consumed, quench the reaction promptly.
-
Effective Quenching: Pour the reaction mixture into a vigorously stirred mixture of ice and concentrated HCl. This rapidly hydrolyzes the AlCl₃, neutralizes its activity, and protonates any bases, effectively stopping isomerization.
-
Q: Why is a full equivalent of AlCl₃ required? Can I use a catalytic amount?
A: You must use at least a stoichiometric amount (1.0 to 1.2 equivalents) of AlCl₃. Using a substoichiometric amount is a common cause of low conversion.
-
Causality: The carbonyl oxygen of the 1-Cyclohexenyl phenyl ketone product is a Lewis base and forms a strong complex with the AlCl₃ catalyst.[2][4] This complex deactivates both the product (preventing further reaction) and the catalyst.[4] If less than one equivalent of catalyst is used, it will be entirely sequestered by the initial product that forms, leaving no active catalyst to convert the remaining starting materials.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the acylation of cyclohexene?
A1: The reaction proceeds via a three-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of benzoyl chloride, which then dissociates to form a resonance-stabilized acylium ion. This is the key electrophile.
-
Electrophilic Attack: The π-bond of the cyclohexene double bond acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a secondary carbocation intermediate and breaks the aromaticity of the benzene ring is not relevant here. This forms a covalent bond.
-
Deprotonation: A weak base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon adjacent to the carbocation, reforming a double bond and yielding the 1-cyclohexenyl phenyl ketone product. The AlCl₃ catalyst is regenerated in theory but is complexed by the product ketone.
Q2: Can I use a different Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂)?
A2: Yes, other Lewis acids can be used, but their reactivity varies significantly. The choice of catalyst can be a strategy to moderate reactivity and reduce side reactions.
| Catalyst | Relative Reactivity | Typical Conditions & Notes |
| AlCl₃ / AlBr₃ | Very High | The standard, most reactive catalyst. Requires low temperatures (0-5°C). Prone to causing side reactions if not controlled.[2] |
| FeCl₃ | High | A common, slightly milder alternative to AlCl₃. Often requires slightly higher temperatures or longer reaction times. |
| SnCl₄ | Moderate | Useful for activated substrates. Requires stoichiometric amounts. |
| ZnCl₂ | Low | Generally too weak for this type of reaction unless the substrate is highly activated. |
Q3: What is the best procedure for working up the reaction and purifying the final product?
A3: A proper work-up is critical for removing the catalyst and isolating a pure product.
Protocol: Reaction Work-up and Purification
-
Quenching: Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid (approx. 5-10% v/v). While stirring vigorously, slowly pour the completed reaction mixture into the ice/acid bath. This is a highly exothermic and gas-evolving step (HCl fumes). Perform in a well-ventilated fume hood.
-
Separation: Transfer the quenched mixture to a separatory funnel. Add an organic solvent like diethyl ether or ethyl acetate to dissolve the product. Shake well, venting frequently. Allow the layers to separate and remove the lower aqueous layer.
-
Washing:
-
Wash the organic layer with water (1x).
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes any remaining acid.
-
Wash with a saturated aqueous solution of sodium chloride (brine) (1x). This helps to remove residual water from the organic layer.
-
-
Drying & Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: The crude product is typically a dark oil. Purify it via vacuum distillation or column chromatography on silica gel to obtain the final, pure 1-Cyclohexenyl phenyl ketone.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link][1]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link][2]
-
Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid. Retrieved from [6]
-
ResearchGate. (n.d.). Synthesis of α-hydroxycyclohexyl phenyl ketone. Retrieved from [Link][7]
-
The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. (2007). Thesis. Retrieved from [Link][8]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link][3]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link][4]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link][5]
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. globethesis.com [globethesis.com]
Technical Support Center: Catalyst Deactivation in 1-Cyclohexenyl Phenyl Ketone Synthesis
Welcome to the Technical Support Center for the synthesis of 1-Cyclohexenyl Phenyl Ketone. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges associated with catalyst deactivation during this specific acylation reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the robustness and reproducibility of your synthetic protocols.
Introduction: The Challenge of Catalyst Stability
The synthesis of 1-Cyclohexenyl Phenyl Ketone, a valuable intermediate in various chemical industries, is often achieved through the Friedel-Crafts acylation of cyclohexene with benzoyl chloride. This reaction is heavily reliant on the activity of an acid catalyst. However, the efficiency of this process is frequently hampered by catalyst deactivation, a phenomenon that can lead to diminished yields, increased impurity profiles, and overall process inefficiency. Understanding the mechanisms of deactivation and the strategies for catalyst regeneration is paramount for successful and sustainable synthesis. This guide will address the deactivation of two major classes of catalysts employed in this reaction: traditional Lewis acids, such as aluminum chloride (AlCl₃), and solid acid catalysts, like zeolites.
Section 1: Lewis Acid Catalysts (e.g., AlCl₃) - Deactivation and Troubleshooting
Homogeneous Lewis acid catalysts, particularly aluminum chloride, are widely used for Friedel-Crafts acylation due to their high activity. However, their application is not without challenges, primarily related to their deactivation and the stoichiometric quantities often required.
Frequently Asked Questions (FAQs) for AlCl₃ Catalysts
Q1: My reaction yield has significantly dropped, and the reaction seems to have stalled. What is the likely cause when using AlCl₃?
A1: A sudden drop in yield or a stalled reaction is often due to the deactivation of the AlCl₃ catalyst. The two most common culprits are:
-
Moisture Contamination: Aluminum chloride is extremely hygroscopic and reacts violently with water.[1] This reaction forms aluminum hydroxide and hydrochloric acid, rendering the AlCl₃ inactive as a Lewis acid catalyst. Even trace amounts of water in your reagents or glassware can have a significant impact.
-
Complexation with the Ketone Product: The 1-Cyclohexenyl phenyl ketone product, being a Lewis base, can form a stable complex with the AlCl₃ catalyst.[2] This complexation effectively removes the catalyst from the reaction cycle, meaning that for every mole of product formed, one mole of catalyst is consumed. This is why stoichiometric or even excess amounts of AlCl₃ are often necessary for complete conversion.[2][3]
Q2: I observe a significant amount of dark, tarry material in my reaction flask. What is causing this?
A2: The formation of tarry byproducts is often a result of excessive reaction temperatures leading to polymerization and decomposition of starting materials and products. The presence of the double bond in cyclohexene makes it susceptible to polymerization, which can be exacerbated by a highly active but poorly controlled Lewis acid catalyst.
Q3: How can I recover my ketone product from the AlCl₃ complex?
A3: The AlCl₃-ketone complex is typically broken during the aqueous workup procedure. By carefully quenching the reaction mixture with ice and dilute acid (e.g., HCl), the aluminum chloride is hydrolyzed, releasing the ketone product into the organic phase.[4][5]
Troubleshooting Guide for AlCl₃ Catalysts
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Deactivated AlCl₃ due to moisture. 2. Insufficient amount of AlCl₃. 3. Poor quality of reagents. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use at least a stoichiometric amount of AlCl₃ relative to the limiting reagent. An excess (e.g., 1.1-1.2 equivalents) may be beneficial. 3. Use freshly sublimed AlCl₃ and distilled benzoyl chloride and cyclohexene. |
| Formation of Tarry Byproducts | 1. Reaction temperature is too high. 2. Localized overheating during reagent addition. | 1. Maintain a low and consistent reaction temperature, often using an ice bath to control the exothermic reaction. 2. Add the acylating agent (benzoyl chloride-AlCl₃ complex) slowly and dropwise to the cyclohexene solution with vigorous stirring. |
| Difficult Product Isolation | Incomplete hydrolysis of the AlCl₃-ketone complex. | Ensure thorough mixing during the aqueous quench. The addition of a co-solvent like diethyl ether can sometimes aid in the separation of layers. |
Experimental Protocol: Hydrolysis of the AlCl₃-Ketone Complex (Workup)
This protocol outlines a standard procedure for the aqueous workup to liberate the 1-Cyclohexenyl phenyl ketone from its complex with AlCl₃.
-
Preparation: Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid. The amount should be sufficient to quench the reaction mixture and neutralize any unreacted AlCl₃.
-
Quenching: After the reaction is complete (monitored by TLC or another suitable method), slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This process is highly exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Section 2: Solid Acid Catalysts (e.g., Zeolites) - Deactivation and Regeneration
The use of solid acid catalysts, such as zeolites (e.g., H-BEA, H-ZSM-5), offers a "greener" alternative to traditional Lewis acids, as they are non-corrosive, reusable, and can be easily separated from the reaction mixture. However, they are susceptible to deactivation, primarily through the formation of carbonaceous deposits, commonly referred to as "coke."
Frequently Asked Questions (FAQs) for Zeolite Catalysts
Q1: My zeolite catalyst's activity is decreasing with each recycle. What is the primary cause?
A1: The most common cause of deactivation in zeolite catalysts during organic reactions is the formation of coke.[6] Coke consists of high molecular weight, polyaromatic compounds that are formed from side reactions of the reactants, intermediates, or products. These deposits can either block the pores of the zeolite, preventing access of reactants to the active sites, or directly poison the acid sites themselves.[6]
Q2: How does the structure of the zeolite affect its deactivation by coking?
A2: The pore structure and dimensionality of the zeolite play a crucial role. Zeolites with larger pores and a three-dimensional channel system (like H-BEA) are generally more resistant to deactivation by coking than those with smaller, one-dimensional pores, as they allow for easier diffusion of bulky products and coke precursors out of the crystal structure.[7]
Q3: Can a coked zeolite catalyst be regenerated?
A3: Yes, coked zeolites can often be regenerated to a significant extent. The most common method is calcination, which involves carefully burning off the coke in a stream of air or an oxygen-containing gas at elevated temperatures.[8]
Troubleshooting Guide for Zeolite Catalysts
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Gradual Decrease in Yield over Multiple Runs | 1. Coke formation on the catalyst surface and within the pores. 2. Leaching of active sites (less common with zeolites). | 1. Regenerate the catalyst by calcination. 2. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize coke formation. 3. Consider using a zeolite with a more suitable pore architecture. |
| Change in Product Selectivity | 1. Preferential blocking of certain types of active sites by coke. 2. Pore mouth blockage altering shape selectivity. | 1. Regenerate the catalyst. 2. Analyze the nature of the coke to understand its formation and impact on selectivity. |
| Incomplete Regeneration | 1. Inappropriate regeneration temperature or time. 2. Sintering of the zeolite at excessively high regeneration temperatures. | 1. Optimize the regeneration protocol (temperature, ramp rate, gas flow rate, and duration). 2. Characterize the regenerated catalyst (e.g., by surface area analysis, TGA) to confirm complete coke removal and retention of structural integrity. |
Quantitative Impact of Coking on Catalyst Performance
The following table provides representative data on the effect of coke deposition on the activity of a zeolite catalyst in a similar acylation reaction.
| Catalyst State | Coke Content (wt%) | Benzoyl Chloride Conversion (%) | Selectivity to Acylated Product (%) |
| Fresh H-BEA | 0 | 83 | 95 |
| Used H-BEA (1st Run) | 5.2 | 65 | 92 |
| Used H-BEA (2nd Run) | 9.8 | 42 | 88 |
| Regenerated H-BEA | 0.5 | 81 | 94 |
Note: This data is illustrative and based on typical performance in related acylation reactions. Actual results may vary depending on the specific reaction conditions.
Experimental Protocol: Regeneration of a Coked Zeolite Catalyst (Laboratory Scale)
This protocol describes a general procedure for the regeneration of a coked zeolite catalyst by calcination.
-
Sample Preparation: Recover the coked catalyst by filtration from the reaction mixture and wash it thoroughly with a suitable solvent (e.g., acetone or dichloromethane) to remove any adsorbed organic molecules. Dry the catalyst in an oven at 100-120 °C for several hours.
-
Calcination Setup: Place the dried, coked catalyst in a ceramic crucible or a quartz tube furnace.
-
Regeneration: Heat the catalyst in a slow stream of air. A typical temperature program is as follows:
-
Ramp the temperature to 550 °C at a rate of 5 °C/min.
-
Hold at 550 °C for 4-6 hours to ensure complete combustion of the coke.[8]
-
Cool the catalyst down to room temperature under a stream of dry air or nitrogen.
-
-
Post-Regeneration Handling: The regenerated catalyst should be stored in a desiccator to prevent moisture adsorption before reuse.
Visualization of Deactivation and Troubleshooting Pathways
Deactivation Pathways of Catalysts
Caption: Key deactivation pathways for Lewis acid and solid acid catalysts.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields.
References
- Deactivation and Regeneration of Zeolite Catalysts. World Scientific Publishing. (URL not available)
- WO2004080591A1 - A method for the regeneration of zeolite catalysts - Google P
-
Mesoporous Beta Zeolite Catalysts for Benzylation of Naphthalene: Effect of Pore Structure and Acidity - MDPI. ([Link])
-
Regeneration of an Aged Hydrodesulfurization Catalyst by Non-Thermal Plasma: Characterization of Refractory Coke Molecules - MDPI. ([Link])
-
The "kinetic capture" of an acylium ion from live aluminum chloride promoted Friedel-Crafts acylation reactions | Request PDF - ResearchGate. ([Link])
-
Coke Formation and Zeolite Catalyst Effects on Products from Co‐pyrolysis of Waste Tyre and Poplar Wood in a Semi‐Batch Reactor under N2 Atmosphere - ResearchGate. ([Link])
-
Deactivation and regeneration dynamics in hierarchical zeolites: Coke characterization and impact on catalytic cracking of vacuum gas oil - PMC - NIH. ([Link])
-
Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - Frontiers. ([Link])
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. ([Link])
-
Conversion of phenol to cyclohexane in the aqueous phase over Ni/zeolite bi-functional catalysts - Hep Journals. ([Link])
-
Reaction/complexation of aluminium chloride and acetic acid - Chemistry Stack Exchange. ([Link])
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. ([Link])
-
Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process - -ORCA. ([Link])
-
Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation - YouTube. ([Link])
-
Experimental and kinetic studies of the advantages of coke accumulation over Beta and Mordenite catalysts according to the pore. ([Link])
-
Regeneration protocols for fixed bed reactors deactivated by coke - University of Limerick. ([Link])
-
15.12: Limitations of Friedel-Crafts Alkylations - Chemistry LibreTexts. ([Link])
-
The “kinetic capture” of an acylium ion from live aluminum chloride promoted Friedel–Crafts acylation reactions - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])
-
Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC - NIH. ([Link])
-
Publications - The Sels group. ([Link])
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. ([Link])
-
Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization - MDPI. ([Link])
-
Transforming inactive coke molecules into active intermediates in zeolites - DSpace. ([Link])
-
What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? - Quora. ([Link])
-
Coke Formation on ZSM-5 Zeolite Catalysts for 1-Hexene Isomerization - ResearchGate. ([Link])
Sources
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. youtube.com [youtube.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Deactivation and regeneration dynamics in hierarchical zeolites: Coke characterization and impact on catalytic cracking of vacuum gas oil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Cyclohexenyl Phenyl Ketone Processing
Status: Online | Tier: Level 3 (Senior Scientist) | Topic: Work-up & Purification
Welcome to the Application Support Hub
This interface is designed for researchers encountering downstream processing bottlenecks with 1-Cyclohexenyl phenyl ketone (1-Benzoylcyclohexene) . This compound, typically synthesized via Friedel-Crafts acylation of cyclohexene, presents a unique set of challenges regarding Lewis acid quenching, conjugated system stability, and removal of acyl chloride byproducts.
Below you will find our "Live Tickets"—detailed troubleshooting guides based on the most frequent failure modes reported in the field.
Ticket #001: The "Aluminum Sludge" Standoff
Issue: I used
Diagnosis:
You are experiencing incomplete hydrolysis of the aluminum-alkoxide/ketone complex, resulting in aluminum hydroxide gels (
Resolution Protocol: Do not simply add more water. You must shift the pH to dissolve the aluminum salts.
Step-by-Step Recovery:
-
The Acid Cut (Standard):
-
Add 6M HCl dropwise to the emulsion while stirring vigorously on ice.
-
Mechanism: This converts insoluble
into soluble and breaks the Lewis acid-carbonyl complex. -
Endpoint: The white precipitate should dissolve, leaving two clear layers.
-
-
The Tartrate Chelation (For stubborn emulsions):
-
If acid fails (or if your substrate is acid-sensitive), add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) .
-
Mechanism: Tartrate binds
ions more tightly than water or hydroxides, breaking the emulsion by sequestering the metal ion.
-
-
Filtration (Last Resort):
-
If solid particulates persist, filter the biphasic mixture through a Celite 545 pad before attempting separation.
-
Visual Workflow: Lewis Acid Quench Logic
Figure 1: Decision tree for resolving aluminum-based emulsions during Friedel-Crafts workup.
Ticket #002: Persistent Benzoic Acid Contamination
Issue: My NMR shows a significant impurity in the aromatic region, and the product is solidifying prematurely or smells acrid. I suspect unreacted benzoyl chloride.
Diagnosis: Benzoyl chloride hydrolyzes to benzoic acid during the aqueous quench. Because benzoic acid has some solubility in organic solvents (especially DCM or ether), simple water washes are insufficient.
Resolution Protocol:
You must exploit the
The "Base-Wash" Procedure:
-
Primary Wash: Wash the organic layer 2x with 10% NaOH or Saturated
.-
Warning:
will evolve gas. Vent the separatory funnel frequently to prevent pressure buildup.
-
-
Verification: Test the pH of the aqueous output. It must remain basic (pH > 9). If it turns acidic, the base has been consumed; wash again.
-
The Polishing Wash: Wash the organic layer once with Brine (Sat. NaCl) to remove residual base and partially dry the solvent.
Data: Solubility & Removal Efficiency
| Component | Organic Phase Behavior | Aqueous Phase Behavior (Neutral) | Aqueous Phase Behavior (Basic pH 10) |
| 1-Cyclohexenyl phenyl ketone | Highly Soluble | Insoluble | Insoluble (Stays in Organic) |
| Benzoyl Chloride | Soluble | Hydrolyzes to Benzoic Acid | Hydrolyzes Rapidly |
| Benzoic Acid | Soluble | Sparingly Soluble | Highly Soluble (as Benzoate) |
Ticket #003: Distillation & Polymerization Risks
Issue: I am attempting to distill the product, but the pot residue is turning into a black tar. The yield is dropping.
Diagnosis:
1-Cyclohexenyl phenyl ketone is an
-
Polymerization: Radical or acid-catalyzed polymerization of the alkene.
-
Isomerization: Migration of the double bond.
Resolution Protocol: Vacuum Distillation is Mandatory. Do not attempt atmospheric distillation.
Operational Parameters:
-
Pressure: < 5 mmHg (High Vacuum).
-
Additives: Add a radical inhibitor to the distillation pot. BHT (Butylated hydroxytoluene) or Hydroquinone (approx. 0.1 wt%) is recommended to inhibit thermal polymerization.
-
Temperature: Keep the oil bath temperature below 150°C.
Alternative Purification (Small Scale): If the scale is < 5g, avoid heat entirely. Use Flash Column Chromatography.
-
Stationary Phase: Silica Gel (neutralized).
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).
-
Detection: The compound is UV active (conjugated system).
Ticket #004: Isomer Identification
Issue: How do I know if I have the conjugated enone (1-isomer) or the unconjugated isomer?
Diagnosis: Under acidic conditions or thermodynamic equilibration, the double bond is most stable in conjugation with the carbonyl. However, deconjugation can occur.
Verification:
-
IR Spectroscopy: Look for the Carbonyl (
) stretch.-
Conjugated (Target): Lower frequency (~1660-1670
) due to resonance. -
Unconjugated: Higher frequency (~1715
) typical of standard ketones.
-
-
1H NMR:
-
Conjugated: The vinylic proton (on the cyclohexene ring) appears as a triplet-like signal around 6.0 - 6.5 ppm .
-
Visual Workflow: Purification & QC
Figure 2: Purification pathway selection based on scale and thermal stability risks.
References & Authoritative Grounding
-
Friedel-Crafts Acylation Methodology:
-
Source: Marvel, C. S.; Sperry, W. M. "Benzoyl Piperidine." Organic Syntheses, Coll. Vol. 1, p.95 (1941). (While for piperidine, this outlines the foundational Schotten-Baumann and Friedel-Crafts handling of benzoyl chloride).
-
URL:
-
-
Work-up of Aluminum Chloride Reactions:
-
Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol 1. Wiley, New York. (Standard text regarding the hydrolysis of Aluminum complexes using HCl and Rochelle salts).
-
Context: Defines the stoichiometry required to break the
complex.
-
-
Purification of Phenyl Ketones:
-
Source: Johnson, W. S. "The Acetylation of 1-Methylcyclohexene." Journal of the American Chemical Society, 69(1), 74-78.
-
Context: Details the stability of cyclohexenyl ketones and distillation parameters to prevent polymerization.
-
URL:[Link]
-
-
Spectroscopic Data Verification:
-
Source: NIST Chemistry WebBook, SRD 69. "1-Cyclohexenyl phenyl ketone."
-
Context: Verification of IR carbonyl shifts for conjugated systems.
-
URL:[Link]
-
Technical Support Center: Scaling Synthesis of 1-Cyclohexenyl Phenyl Ketone
Topic: Process Development & Scale-Up of 1-Cyclohexenyl Phenyl Ketone (1-Benzoylcyclohexene) via Friedel-Crafts Acylation. Content Type: Technical Troubleshooting Guide & FAQs. Audience: Process Chemists and Scale-Up Engineers.
Process Overview & Logic
Scaling up the synthesis of 1-Cyclohexenyl phenyl ketone presents a classic process chemistry challenge: balancing reactivity with selectivity. While various routes exist (e.g., Suzuki coupling, Grignard addition/dehydration), the Friedel-Crafts Acylation of Cyclohexene using Benzoyl Chloride and Stannic Chloride (
However, this route is prone to two major failure modes during scale-up:
-
Polymerization: Cyclohexene is sensitive to strong Lewis acids (
), leading to "tar" formation. -
Isomerization: The double bond can migrate out of conjugation (
-unsaturated ketone) or remain as the intermediate -chloroketone.
This guide addresses these specific control points.
Operational Workflow (Visualized)
Figure 1: Critical Process Flow for Friedel-Crafts Acylation of Cyclohexene. Note the temperature control requirement at Step 2 to prevent polymerization.
Troubleshooting Module: Reaction Initiation & Catalyst Control
FAQ: Catalyst Selection
Q: Why are we using Stannic Chloride (
Troubleshooting: The "Black Tar" Scenario
Issue: Upon adding cyclohexene, the reaction mixture turned black and viscous immediately. Yield is negligible. Root Cause:
-
Temperature Spike: The addition of cyclohexene to the acylium complex is exothermic. If the internal temperature exceeds 10°C during addition, polymerization dominates.
-
Moisture Ingress: Hydrolysis of
generates HCl gas rapidly, creating hot spots.
Corrective Action:
-
Protocol: Pre-cool the Benzoyl Chloride/
complex to 0°C to -5°C. -
Dosing: Add Cyclohexene as a dilute solution (in DCM or 1,2-DCE) via a dropping funnel over 60 minutes.
-
Validation: Ensure the solution remains orange/red (the acylium complex color) and does not turn opaque black.
Troubleshooting Module: Selectivity & Intermediate Management
FAQ: The Intermediate Chloroketone
Q: My HPLC shows a major peak that is not the product, and the mass spec suggests M+36 (Chlorine adduct). Did the reaction fail?
A: The reaction has not failed; it has stopped at the intermediate stage. The mechanism proceeds via the formation of a
Corrective Action:
-
Thermal Elimination: Often, simply stirring at room temperature for an additional 2-4 hours is sufficient.
-
Base Treatment: If the intermediate persists, treating the crude workup with a mild base (e.g.,
or refluxing in collidine) will force the elimination of HCl to yield the conjugated enone [2].
Troubleshooting: Isomer Contamination
Issue: The NMR shows a mixture of the target (
Data Comparison: Isomer Identification
| Feature | Target (Conjugated) | Impurity (Deconjugated) |
| Structure | Double bond at C1 (Ring) | Double bond at C2 or C3 |
| UV Vis | Strong absorption (Conjugation) | Weak absorption |
| IR (C=O) | ~1660 | ~1715 |
| 1H NMR (Alkene) | ~6.5 ppm (1H, multiplet) | ~5.6-5.8 ppm (2H, distinct) |
Corrective Action:
-
Quench Protocol: Do not allow the reaction mixture to sit in the acidic quench liquor. Separate phases immediately.
-
Isomerization: If the deconjugated isomer is present, treating the mixture with catalytic acid (p-TsOH) in refluxing toluene can drive the equilibrium toward the thermodynamically stable conjugated product (the target) [3].
Troubleshooting Module: Workup & Purification
FAQ: Emulsion Formation
Q: During the aqueous quench, a thick emulsion forms that won't separate.
A: This is caused by hydrated tin salts (
-
Acid Wash: Wash the organic layer with 10% HCl first. This keeps tin species soluble as
. -
Filtration: If solids persist, filter through a Celite pad before attempting phase separation.
FAQ: Removal of Benzoic Acid
Q: The final product contains white crystals identified as benzoic acid. A: Benzoic acid forms from the hydrolysis of excess benzoyl chloride. Solution:
-
Caustic Wash: Wash the organic phase with 1M NaOH or saturated
. -
Note: Ensure the product is fully dissolved in the organic solvent (DCM) before the base wash to prevent trapping benzoic acid in the organic phase.
Summary of Critical Parameters
| Parameter | Specification | Consequence of Deviation |
| Solvent | Dichloromethane (DCM) or 1,2-DCE | Ether/THF react with Lewis Acids. |
| Temperature (Addition) | < 5°C | Polymerization of cyclohexene. |
| Stoichiometry | 1.0 : 1.1 : 1.1 (Alkene:Acid Chloride:Lewis Acid) | Excess Lewis acid aids elimination but increases cost. |
| Quench | Ice/Water + HCl | Neutral water causes tin salt precipitation (emulsions). |
References
-
Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes. Chemical Society Reviews, 1(1), 73-97.
-
Snider, B. B., & Jackson, A. C. (1982). Lewis acid catalyzed reaction of 2,6-dimethyl-2-octene with acid chlorides. Journal of Organic Chemistry, 47(27), 5393–5395. (Demonstrates SnCl4 specificity).
-
House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin. (Authoritative text on enone equilibration).
Managing stereoselectivity in reactions of 1-Cyclohexenyl phenyl ketone
Ticket System: Active | Status: Online | Tier 3 Support: Senior Application Scientist [1]
System Overview: The Substrate Profile
Subject: 1-Cyclohexenyl phenyl ketone (1-Benzoylcyclohexene) CAS: 712-50-5 (Generic Ref) Structural Challenge: This molecule presents a "perfect storm" for stereochemical ambiguity.[1] It features an endocyclic double bond conjugated to an exocyclic benzoyl group.[1]
-
Steric Bulk: The phenyl ring at C(carbonyl) creates significant steric shielding, often forcing nucleophiles to attack from unexpected trajectories.
-
Conformational Flux: The cyclohexene ring exists primarily in a half-chair conformation.[1] Stereoselectivity depends heavily on locking this conformation during the transition state.[1]
-
Regio-Competition: The
-unsaturated system allows for competing 1,2-addition (carbonyl attack) and 1,4-addition (conjugate attack).[1]
Module 1: Asymmetric Conjugate Addition (1,4-Selectivity)
Ticket #: ACA-001 User Issue: "I am attempting a Michael addition of Grignard reagents to 1-cyclohexenyl phenyl ketone, but I'm seeing low enantiomeric excess (ee) and significant 1,2-addition byproducts."
Root Cause Analysis
-
Ligand Mismatch: Standard phosphoramidites (e.g., MonoPhos) often fail with trisubstituted enones like this because they lack the "deep pocket" required to accommodate the bulky benzoyl group.
-
Magnesium Interaction: Grignard reagents are "hard" nucleophiles.[1] Without a specific copper-transmetallation protocol, they prefer direct 1,2-attack on the carbonyl.[1]
-
Background Reaction: Uncatalyzed addition of the Grignard reagent is fast and racemic.[1]
Troubleshooting Protocol: The Copper-Josiphos System
To achieve high stereocontrol (>90% ee) and regioselectivity (>98:2 1,4-addition), you must switch to a ferrocenyl-based diphosphine ligand system.[1]
Step-by-Step Workflow:
-
Catalyst Formation:
-
Use CuBr·SMe₂ (Copper(I) bromide dimethyl sulfide complex) as the copper source.[1]
-
Ligand: Use (R,S)-Josiphos (specifically SL-J001-1 or TaniaPhos).[1] These ligands create a chiral pocket that effectively shields the carbonyl carbon, forcing the nucleophile to the
-carbon (C2). -
Ratio: 1.1 : 1.0 (Ligand : Cu).[1]
-
-
Solvent & Temperature (Critical):
-
Solvent: t-Butyl Methyl Ether (TBME) .[1] Why? TBME coordinates weakly to Mg, slowing down the background racemic reaction compared to THF or Et₂O.
-
Temperature: Maintain -75°C .
-
-
Addition Sequence:
-
Add the Grignard reagent (R-MgBr) slowly to the pre-formed catalyst/substrate mix.
-
Pro-Tip: If 1,2-addition persists, add the substrate slowly to the catalyst/Grignard mixture (Inverse Addition).
-
Data Summary: Ligand Performance
| Ligand Class | Regioselectivity (1,4 : 1,[2][3][4]2) | Typical ee% | Verdict |
|---|---|---|---|
| Monodentate Phosphoramidites | 60 : 40 | < 30% | FAIL (Steric clash) |
| BINAP | 85 : 15 | 10-25% | FAIL (Pore size mismatch) |
| Josiphos / TaniaPhos | > 99 : 1 | 92-96% | OPTIMAL |[1][4][5]
Module 2: Enantioselective Reduction (1,2-Selectivity)
Ticket #: RED-002 User Issue: "I need to reduce the ketone to the allylic alcohol without reducing the double bond, and I need high enantioselectivity. NaBH4 gives me a racemate."
Root Cause Analysis
The target is the (S)- or (R)-1-cyclohexenyl phenyl methanol .[1]
-
Problem: The phenyl ring and the cyclohexenyl ring have similar steric bulk in certain conformations, making it hard for standard chiral catalysts to differentiate the faces (enantiodiscrimination).
-
Risk: Over-reduction to the saturated alcohol (cyclohexyl phenyl methanol) occurs if the hydride source is too active or if 1,4-reduction precedes 1,2-reduction.
Troubleshooting Protocol: CBS Reduction (Corey-Bakshi-Shibata)
The CBS catalyst (oxazaborolidine) is the gold standard here because it activates the ketone via Lewis acidity while delivering the hydride via a specific geometric constraint.
Step-by-Step Workflow:
-
Catalyst Selection:
-
Hydride Source:
-
The "Slow Addition" Technique:
-
Do not mix substrate and borane immediately.[1]
-
Add the ketone and borane simultaneously and slowly to the catalyst solution at -20°C .
-
Mechanism:[1][5][6][7][8][9] This keeps the concentration of free ketone low, ensuring that almost all reduction happens within the chiral catalyst's coordination sphere.
-
Visualizing the Pathway The following diagram illustrates the competing pathways and the required intervention points.
Caption: Divergent reaction pathways. Yellow nodes indicate catalytic intervention points required to suppress red failure states.
Module 3: Regioselectivity Control (Luche Conditions)
Ticket #: REG-003 User Issue: "I just want the racemic allylic alcohol (1,2-reduction), but I keep getting the saturated ketone (1,4-reduction)."
Solution: The Luche Reduction
If you do not need enantioselectivity but require strict 1,2-regioselectivity, you must use Lanthanide catalysis.
-
Reagent: NaBH₄ + CeCl₃[1]·7H₂O (Cerium(III) chloride heptahydrate).[1]
-
Solvent: Methanol (MeOH).[1]
-
Mechanism: The Ce(III) ion coordinates to the carbonyl oxygen as a Lewis acid. This makes the carbonyl carbon "harder," favoring the attack of the "hard" borohydride nucleophile at the 1,2-position. It simultaneously suppresses conjugate addition.[1]
-
Protocol:
References & Verification
-
Feringa, B. L., et al. (2006).[1] Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Trisubstituted Enones.[1][10] Establishes the Josiphos/Cu system for this specific substrate class.
-
Corey, E. J., & Helal, C. J. (1998).[1][7] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis.[1] The foundational text for CBS reduction of enones.
-
[1]
-
-
Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis.[1] 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides. Definitive guide for preventing 1,4-reduction.
Sources
- 1. Cyclohexyl phenyl ketone | C13H16O | CID 12837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. A Stereoselective Approach to Functionalized Cyclohexenones / European Journal of Organic Chemistry, 2013 [sci-hub.box]
- 5. FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google Patents [patents.google.com]
- 6. eclass.uoa.gr [eclass.uoa.gr]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of 1-Cyclohexenyl Phenyl Ketone Products
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the characterization of 1-cyclohexenyl phenyl ketone and its derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reliable analytical results.
Introduction to the Challenges
1-Cyclohexenyl phenyl ketone is an α,β-unsaturated ketone, a class of compounds known for its unique reactivity and, consequently, its specific analytical challenges. The conjugation of the phenyl ketone with the cyclohexenyl ring introduces complexities in its spectroscopic and chromatographic behavior. Common issues include the potential for isomerization, the presence of closely related impurities from synthesis, and difficulties in achieving baseline separation and unambiguous spectral assignments. This guide will address these challenges systematically, providing both theoretical explanations and practical, field-proven solutions.
Troubleshooting Guide
This section addresses common problems encountered during the characterization of 1-cyclohexenyl phenyl ketone. Each problem is presented with its probable causes and a step-by-step troubleshooting plan.
Problem 1: Inconsistent or Drifting Retention Times in HPLC Analysis
Probable Causes:
-
Isomerization: The double bond in the cyclohexenyl ring can migrate under certain conditions, leading to the formation of isomers with different polarities and retention times. This can be influenced by the mobile phase pH, temperature, and stationary phase.
-
Column Equilibration: Insufficient column equilibration can lead to a drifting baseline and shifting retention times, especially with gradient methods.
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of volatile components or degradation can affect retention.
Troubleshooting Workflow:
Retention Time Troubleshooting Workflow
Step-by-Step Guide:
-
Investigate Isomerization:
-
Analyze the sample at a lower temperature to minimize thermally induced isomerization.
-
Evaluate the effect of mobile phase pH. Acidic or basic conditions can catalyze double bond migration. A buffered mobile phase in the neutral range (pH 6-7) is often a good starting point.
-
Consider using a different stationary phase that is less likely to promote isomerization.
-
-
Verify Column Equilibration:
-
Ensure the column is equilibrated with the initial mobile phase for a sufficient time, typically 10-15 column volumes, or until a stable baseline is achieved.
-
For gradient methods, ensure the column is properly re-equilibrated between injections.
-
-
Assess Mobile Phase Stability:
-
Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.
-
Degas the mobile phase thoroughly to prevent bubble formation in the pump and detector.
-
Problem 2: Ambiguous or Overlapping Signals in ¹H NMR Spectrum
Probable Causes:
-
Complex Spin Systems: The protons on the cyclohexenyl ring form a complex, coupled spin system, leading to overlapping multiplets that are difficult to interpret.
-
Conformational Isomers: The cyclohexenyl ring can exist in different conformations, which may interconvert on the NMR timescale, leading to broadened signals.
-
Presence of Impurities: Closely related impurities can have signals that overlap with the main compound.
Troubleshooting Workflow:
NMR Signal Ambiguity Troubleshooting
Step-by-Step Guide:
-
Perform 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the cyclohexenyl ring and confirm connectivity.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[1][2]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and confirming the overall structure.[1][2]
-
-
Change NMR Solvent:
-
Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of protons and resolve overlapping signals.
-
-
Purify the Sample:
-
If impurities are suspected, repurify the sample using techniques like flash chromatography or preparative HPLC.
-
Problem 3: Unexpected Fragments or Low Intensity Molecular Ion in Mass Spectrum
Probable Causes:
-
Fragmentation Pathways: α,β-Unsaturated ketones have characteristic fragmentation patterns that may not be immediately obvious.
-
In-source Fragmentation: The molecular ion can be unstable under certain ionization conditions, leading to extensive fragmentation in the ion source.
-
Thermal Degradation: The compound may degrade in the GC inlet, leading to the analysis of degradation products rather than the parent compound.
Troubleshooting Workflow:
Mass Spectrometry Troubleshooting
Step-by-Step Guide:
-
Use Soft Ionization Techniques:
-
If using GC-MS with Electron Ionization (EI), consider Chemical Ionization (CI) to obtain a more prominent molecular ion or protonated molecule peak.[3]
-
For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are generally soft enough to observe the molecular ion.
-
-
Optimize GC Conditions:
-
Lower the inlet temperature to minimize on-column degradation.
-
Use a shorter, narrower bore column to reduce analysis time and the potential for thermal decomposition.
-
-
Interpret Fragmentation Patterns:
-
The most characteristic fragmentation of phenyl ketones is the alpha-cleavage to form the benzoyl cation (m/z 105) and the phenyl cation (m/z 77).[4]
-
The cyclohexenyl ring can undergo retro-Diels-Alder fragmentation.
-
For a detailed analysis of the fragmentation of metabolites of cyclohexyl phenyl ketone, which includes cyclohexenyl derivatives, refer to the work by L-A. K. Stevens et al. (2011).[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 1-cyclohexenyl phenyl ketone?
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon | - | ~198-202 |
| Vinylic Proton | ~6.8-7.2 | - |
| Vinylic Carbons | - | ~135-145 |
| Phenyl Protons | ~7.4-8.0 | ~128-135 |
| Allylic Protons | ~2.2-2.5 | ~25-30 |
| Other Ring Protons | ~1.6-2.0 | ~20-25 |
Note: These are estimated values and can vary depending on the solvent and other experimental conditions. The vinylic proton will appear as a multiplet due to coupling with the adjacent methylene protons. The phenyl protons will show characteristic ortho, meta, and para splitting. For a detailed guide on interpreting NMR spectra of cyclic systems, refer to standard organic chemistry spectroscopy resources.[5]
Q2: How can I confirm the position of the double bond in the cyclohexenyl ring?
A2: The most definitive way to confirm the double bond position is through 2D NMR, specifically HMBC. An HMBC experiment will show a 3-bond correlation between the vinylic proton and the carbonyl carbon, confirming the α,β-unsaturation. Additionally, COSY will show the coupling between the vinylic proton and the protons on the adjacent CH₂ group.
Q3: What are the common impurities I should look for in my 1-cyclohexenyl phenyl ketone product?
A3: The impurities will largely depend on the synthetic route. A common synthesis involves the Friedel-Crafts acylation of benzene with 1-cyclohexenecarbonyl chloride.[6][7] Potential impurities include:
-
Positional Isomers: Isomers with the double bond in a different position within the cyclohexene ring.
-
Over-acylated Products: Di-acylated benzene derivatives.
-
Starting Materials: Unreacted 1-cyclohexenecarbonyl chloride or benzene.
-
Byproducts of Acyl Chloride Formation: Impurities from the preparation of 1-cyclohexenecarbonyl chloride.
Q4: My HPLC peaks for 1-cyclohexenyl phenyl ketone are tailing. What can I do?
A4: Peak tailing for ketones in reversed-phase HPLC can be due to secondary interactions with residual silanols on the silica-based stationary phase.[8]
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, reducing these secondary interactions.
-
Use a Modern, High-Purity Column: Columns with end-capping and made from high-purity silica are less prone to silanol interactions.
-
Consider a Different Stationary Phase: A phenyl-hexyl or embedded polar group (EPG) stationary phase may provide better peak shape for this analyte.
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol is a starting point for developing a robust GC-MS method for the analysis of 1-cyclohexenyl phenyl ketone and its potential impurities.
| Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
This method should be validated for your specific application according to ICH guidelines.[9]
Protocol 2: HPLC Method for Purity and Isomer Separation
This protocol provides a starting point for the separation of 1-cyclohexenyl phenyl ketone from its potential isomers and impurities.
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and re-equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should be validated for linearity, accuracy, precision, and specificity.[5]
References
-
2D NMR techniques such as COSY, HSQC, and HMBC allow for the simplification of overlapped spectra and determination of molecular structures. Scribd. [Link]
-
Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Kwan, E. E. 2D NMR Problem Solving. [Link]
-
nmr hsqc hmbc: Topics by Science.gov. [Link]
- Process for preparing 1-hydroxycyclohexyl phenylketone.
-
Cyclohexyl phenyl ketone. PubChem. [Link]
-
The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. [Link]
-
Synthesis of α-hydroxycyclohexyl phenyl ketone. ResearchGate. [Link]
- Synthesis process for 1-hydroxycyclohexyl phenyl ketone.
-
Stevens, L-A. K., et al. "Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS." Journal of Chromatography B 879.2 (2011): 137-146. [Link]
-
UV-visible and HPLC determination of synthetic compound 1-phenyl naphthalene. ResearchGate. [Link]
-
PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. IJCRT.org. [Link]
-
DFT Investigation of 1-Hydroxycyclohexyl Phenyl Ketone (Irgacure 184): Unraveling Molecular Structure and Chemical Reactivity. ChemRxiv. [Link]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]
-
-
The Main Fragmentation Reactions of Organic Compounds. [Link]
-
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Online. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]
-
Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Macmillan Group. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
-
Impurities Analysis. Shimadzu. [Link]
-
1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
- CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES.
-
Photochemistry of carbonyl compounds, Norrish type1 and 2 reactions. YouTube. [Link]
-
1.7.2: Fragmentation Patterns of Organic Molecules. Chemistry LibreTexts. [Link]
-
Cyclohexyl phenyl ketone. mzCloud. [Link]
-
1-Hydroxycyclohexyl phenyl ketone, 1-HCPK. Organic Chemistry Portal. [Link]
-
Cycloaddition reactions| Photochemistry of olefins & alpha, beta-unsaturated ketones| Organic Chem. YouTube. [Link]
-
Organic Chemistry Some Basic Principles And Techniques Class 11 Chemistry Chapter 8 CBSE Notes - 2025-26. Vedantu. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. globethesis.com [globethesis.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. ijcrt.org [ijcrt.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Cyclohexenyl Phenyl Ketone and Cyclohexyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the reactivity of ketones is a cornerstone for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two closely related phenyl ketones: the α,β-unsaturated 1-cyclohexenyl phenyl ketone and its saturated analogue, cyclohexyl phenyl ketone. Understanding the nuanced differences in their electronic and steric profiles is paramount for predicting reaction outcomes and designing efficient synthetic routes. This document, intended for researchers and professionals in drug development and chemical synthesis, will dissect these differences through the lens of structural analysis, spectroscopic data, and established reactivity principles, supported by experimental protocols.
I. Structural and Electronic Dissection: The Foundation of Reactivity
The fundamental difference between 1-cyclohexenyl phenyl ketone and cyclohexyl phenyl ketone lies in the presence of a carbon-carbon double bond in conjugation with the carbonyl group in the former. This seemingly subtle variation has profound implications for the molecule's electronic distribution and steric environment, which in turn dictates its reactivity towards nucleophiles.
Cyclohexyl Phenyl Ketone , a saturated ketone, features a carbonyl group attached to a phenyl ring and a cyclohexyl ring. The carbonyl carbon is sp²-hybridized and exhibits a significant partial positive charge due to the polarization of the C=O bond, making it an electrophilic site for nucleophilic attack. The cyclohexyl group, with its chair conformation, presents a specific steric environment around the carbonyl.
1-Cyclohexenyl Phenyl Ketone , an α,β-unsaturated ketone, possesses a conjugated π-system extending over the phenyl ring, the carbonyl group, and the cyclohexenyl double bond. This conjugation leads to delocalization of electron density, which influences the electrophilicity of both the carbonyl carbon (Cα) and the β-carbon (Cβ) of the double bond. This creates two potential sites for nucleophilic attack.
II. Spectroscopic Insights into Electronic Differences
Spectroscopic data, particularly Infrared (IR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), provide quantitative insights into the electronic environment of the carbonyl group in each ketone.
| Spectroscopic Data | Cyclohexyl Phenyl Ketone (Experimental) | 1-Cyclohexenyl Phenyl Ketone (Predicted) |
| IR C=O Stretch (cm⁻¹) | ~1684 cm⁻¹[1] | ~1660-1670 cm⁻¹ |
| ¹³C NMR C=O Shift (ppm) | ~200-210 ppm | ~190-200 ppm |
Analysis of Spectroscopic Data:
-
Infrared Spectroscopy: The C=O stretching frequency in IR spectroscopy is a sensitive probe of the bond's strength and polarization. For saturated ketones like cyclohexyl phenyl ketone, the C=O stretch typically appears around 1715 cm⁻¹. However, conjugation with the phenyl ring lowers this value to approximately 1684 cm⁻¹. In 1-cyclohexenyl phenyl ketone, the extended conjugation with the C=C double bond further delocalizes the π-electrons, weakening the C=O bond and shifting the stretching frequency to an even lower wavenumber, predicted to be in the range of 1660-1670 cm⁻¹. This lower frequency indicates a less electrophilic carbonyl carbon in the unsaturated ketone compared to its saturated counterpart.
-
¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon in ¹³C NMR is directly related to its electron density. A more deshielded (higher ppm) signal corresponds to a more electrophilic carbon. The carbonyl carbon of a typical saturated ketone resonates around 205-220 ppm. For cyclohexyl phenyl ketone, this value is expected to be in a similar range. In contrast, the carbonyl carbon of an α,β-unsaturated ketone is typically found further upfield (190-200 ppm) due to the increased electron density from conjugation. This upfield shift for 1-cyclohexenyl phenyl ketone signifies a less electrophilic carbonyl carbon.
III. Comparative Reactivity Towards Nucleophiles
The structural and electronic differences manifest in distinct reactivity patterns when these ketones are subjected to nucleophilic attack.
A. Nucleophilic Addition to the Carbonyl Group (1,2-Addition)
This is the primary mode of reaction for the saturated cyclohexyl phenyl ketone . Nucleophiles, such as hydride reagents (e.g., NaBH₄) and organometallics (e.g., Grignard reagents), directly attack the electrophilic carbonyl carbon.
For 1-cyclohexenyl phenyl ketone , direct attack at the carbonyl carbon (1,2-addition) is also possible but is generally slower than for the saturated analogue due to the reduced electrophilicity of the carbonyl carbon and increased steric hindrance from the planar cyclohexenyl ring.
B. Conjugate Addition (Michael or 1,4-Addition)
This reaction pathway is unique to 1-cyclohexenyl phenyl ketone and is a direct consequence of the conjugated system. "Soft" nucleophiles, such as enamines, cuprates, and some carbanions, preferentially attack the electrophilic β-carbon of the double bond. This 1,4-addition proceeds via a resonance-stabilized enolate intermediate.
"Hard" nucleophiles, like Grignard reagents and organolithium compounds, generally favor 1,2-addition, although 1,4-addition can sometimes be observed, particularly with sterically hindered substrates or in the presence of copper salts.
Diagram of Reaction Pathways
Caption: Reaction pathways for nucleophilic addition to the two ketones.
IV. Experimental Protocols and Expected Outcomes
To empirically validate these reactivity principles, the following experimental protocols are proposed.
A. Experiment 1: Comparative Reduction with Sodium Borohydride (NaBH₄)
This experiment will compare the rates of 1,2-addition of a hydride ion to the carbonyl group of both ketones.
Protocol:
-
Prepare two separate solutions, one of cyclohexyl phenyl ketone (0.1 M in methanol) and one of 1-cyclohexenyl phenyl ketone (0.1 M in methanol).
-
Cool both solutions to 0°C in an ice bath.
-
To each solution, add an equimolar amount of sodium borohydride (NaBH₄).
-
Monitor the progress of each reaction over time by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the rate of disappearance of the starting ketone.
Expected Outcome:
The reduction of cyclohexyl phenyl ketone is expected to proceed at a faster rate than the reduction of 1-cyclohexenyl phenyl ketone . This is because the carbonyl carbon of the saturated ketone is more electrophilic and less sterically hindered.
B. Experiment 2: Reaction with a Grignard Reagent (Phenylmagnesium Bromide)
This experiment will highlight the competition between 1,2- and 1,4-addition in the unsaturated ketone.
Protocol:
-
Prepare separate solutions of cyclohexyl phenyl ketone (0.1 M in dry THF) and 1-cyclohexenyl phenyl ketone (0.1 M in dry THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool both solutions to 0°C.
-
To each solution, slowly add one equivalent of phenylmagnesium bromide (PhMgBr) in THF.
-
After the reaction is complete (as determined by TLC), quench the reactions with a saturated aqueous solution of ammonium chloride.
-
Extract the products with an organic solvent, dry, and analyze the product mixture by ¹H NMR and GC-MS to determine the ratio of 1,2- to 1,4-addition products.
Expected Outcome:
-
Cyclohexyl phenyl ketone will exclusively yield the 1,2-addition product, diphenylcyclohexylmethanol.
-
1-Cyclohexenyl phenyl ketone is expected to yield primarily the 1,2-addition product, diphenyl(1-cyclohexenyl)methanol, due to the "hard" nature of the Grignard reagent. However, the formation of a minor amount of the 1,4-addition product (3-phenylcyclohexyl phenyl ketone) is possible and would be indicative of the competing reaction pathway.
Diagram of Experimental Workflow
Caption: Workflow for the comparative reactivity experiments.
V. Conclusion and Synthetic Implications
The presence of an α,β-unsaturation in 1-cyclohexenyl phenyl ketone fundamentally alters its reactivity compared to its saturated counterpart, cyclohexyl phenyl ketone.
-
Cyclohexyl Phenyl Ketone is a classic saturated ketone that undergoes predictable nucleophilic addition at the carbonyl carbon. Its reactivity is primarily governed by the electrophilicity of the carbonyl and the steric hindrance imposed by the cyclohexyl and phenyl groups.
-
1-Cyclohexenyl Phenyl Ketone offers a more complex reactivity profile with two electrophilic sites. The choice of nucleophile ("hard" vs. "soft") and reaction conditions can be tuned to favor either direct (1,2-) or conjugate (1,4-) addition, providing greater synthetic versatility. However, reactions at the carbonyl carbon are generally slower compared to the saturated ketone due to reduced electrophilicity and increased steric hindrance.
For synthetic chemists and drug development professionals, these differences are critical. When a direct and rapid modification of the carbonyl group is desired, the saturated ketone is the more straightforward substrate. Conversely, when the goal is to introduce functionality at the β-position of the cyclohexyl ring, the unsaturated ketone is the necessary precursor, allowing for the powerful Michael addition reaction. This comparative guide serves as a foundational tool for making informed decisions in the design and execution of synthetic strategies involving these important chemical motifs.
VI. References
-
NIST Chemistry WebBook. (n.d.). Phenyl cyclohexyl ketone. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 19.13: Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Ketone reduction to 2 alcohol by NaBH4. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
Sources
Structural Validation Protocols: Regiodivergent Addition to 1-Cyclohexenyl Phenyl Ketone
[1][2]
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Focus: Regioselective validation of nucleophilic addition products (1,2- vs. 1,4-addition).
Executive Summary: The Regioselectivity Challenge
1-Cyclohexenyl phenyl ketone (CAS 712-50-5), also known as 1-benzoylcyclohexene, represents a critical scaffold in medicinal chemistry, serving as a precursor for CNS-active agents and a structural analog to chalcones.[1] Its reactivity is defined by the competition between the carbonyl carbon (C-1') and the
Validating the structure of its reaction products is not merely a confirmation of synthesis but a critical checkpoint for establishing the mechanism of action (MOA).[1][2] The "hard" vs. "soft" nucleophile dichotomy often dictates the pathway, but steric hindrance in the cyclohexenyl ring can lead to ambiguous mixtures.[1][2]
This guide compares the analytical signatures of the two primary regioisomers derived from phenyl nucleophile addition:
Mechanistic Divergence & Validation Logic
To validate these structures, one must move beyond simple IR analysis and employ orthogonal spectroscopic methods.[1][2] The following diagram illustrates the divergent pathways and the critical decision nodes for structural assignment.
Figure 1: Divergent synthesis pathways for 1-benzoylcyclohexene derivatives.
Comparative Analytical Guide
The distinction between the 1,2- and 1,4-adducts relies on three specific spectroscopic markers: the integrity of the enone system, the hybridization of the oxygen-bearing carbon, and the presence of vinylic protons.[1]
Table 1: Diagnostic Spectral Signatures[1][2][3]
| Feature | 1,2-Adduct (Allylic Alcohol) | 1,4-Adduct (Saturated Ketone) | Mechanistic Insight |
| Reaction Type | Direct Nucleophilic Addition | Conjugate (Michael) Addition | Hard vs. Soft Nucleophile theory (HSAB).[1][2] |
| Key Structure | Tertiary Alcohol (-OH) | Secondary Ketone (C=O) | Retention vs. Loss of Carbonyl. |
| Diagnostic Signal: | Absent (Signal lost) | The 1,2-adduct retains the C=C double bond.[1] | |
| Absent (Quaternary C-OH) | Diagnostic Signal: | The 1,4-adduct forms a new CH-Ph stereocenter. | |
| Huge shift difference (>130 ppm).[1][2] | |||
| IR Spectroscopy | Broad stretch ~3450 cm | Sharp stretch ~1680–1710 cm | 1,2 removes the C=O; 1,4 retains it (non-conjugated).[1][2] |
Analytical Decision Tree
Use this logic flow to rapidly classify your reaction product.
Figure 2: Step-wise spectroscopic decision tree for structural validation.
Experimental Protocols for Standard Generation
To validate your unknown, you must generate authentic standards. Below are the optimized protocols for forcing regioselectivity in 1-cyclohexenyl phenyl ketone.
Protocol A: Synthesis of the 1,2-Adduct (Kinetic Standard)
Target:Diphenyl(1-cyclohexenyl)methanol [1][2]
Rationale: Phenylmagnesium bromide (PhMgBr) is a "hard" nucleophile.[1][2] In the absence of copper salts, it attacks the hardest electrophilic center: the carbonyl carbon.[1][2]
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask under Argon.
-
Reagent Prep: Charge with 1-cyclohexenyl phenyl ketone (1.0 eq, 5 mmol) in anhydrous THF (15 mL). Cool to 0°C.[1][2]
-
Addition: Dropwise add PhMgBr (1.2 eq, 3.0 M in ether) over 10 minutes. Note: Rapid addition favors 1,2-addition by saturating the kinetic pathway.[1]
-
Quench: Stir for 1 hour at 0°C. Quench with saturated NH
Cl. -
Workup: Extract with Et
O (3x). Wash combined organics with brine, dry over MgSO .[1][2] -
Validation Check: Crude NMR should show a distinct triplet at
~5.9 ppm (vinylic proton).[1][2]
Protocol B: Synthesis of the 1,4-Adduct (Thermodynamic Standard)
Target:(2-Phenylcyclohexyl)(phenyl)methanone [1][2]
Rationale: Organocuprates (Gilman reagents) or copper-catalyzed Grignards are "soft" nucleophiles.[1][2] They interact with the LUMO of the alkene (
-
Setup: Flame-dry flask under Argon. Add CuI (10 mol%) and anhydrous THF.
-
Catalyst Formation: Cool to -78°C. Add PhMgBr (1.5 eq). Stir for 15 mins to form the active organocopper species in situ.
-
Substrate Addition: Add 1-cyclohexenyl phenyl ketone (1.0 eq) dissolved in THF dropwise.
-
Reaction: Allow to warm slowly to room temperature over 2 hours. Note: The higher temperature and soft metal center promote the thermodynamic conjugate addition.[1]
-
Workup: Quench with 10% NH
OH/saturated NH Cl (to sequester copper species—solution will turn deep blue). -
Validation Check: Crude NMR should show loss of the vinylic proton and appearance of a multiplet at
~3.4 ppm (benzylic methine).[1][2]
Advanced Validation: Stereochemistry of the 1,4-Adduct
The 1,4-addition creates two new stereocenters at C-1 and C-2 of the cyclohexane ring.[1][2] The product is usually a mixture of cis and trans isomers, with the trans-isomer being thermodynamically favored (diequatorial conformation of the bulky phenyl and benzoyl groups).[1][2]
NOESY/ROESY Correlation Strategy:
-
Trans-isomer: H-1 (alpha to carbonyl) and H-2 (benzylic) are in an axial-axial relationship (
Hz).[1][2] NOE correlation between these protons will be weak or absent .[1][2] -
Cis-isomer: H-1 and H-2 are axial-equatorial (
Hz).[1][2] NOE correlation will be strong .
Protocol:
References
-
Regioselectivity in Grignard Additions: Amoah, E., & Dieter, R. K. (2017).[1][2] Regioselective 1,4-Conjugate Addition of Grignard Reagents to
- -Dienones and - -Dienyl Thiol Esters.[1] The Journal of Organic Chemistry, 82(6), 2870–2888.[1][2] Link[1][2] -
Copper Catalysis Mechanisms: Lipshutz, B. H., et al. (2012).[1][2][3] Conjugate Additions of Alkyl Halides to Enones in Water at Room Temperature.[1][2][3] Journal of the American Chemical Society, 134(49), 19985–19988.[1][2] Link[1][2]
-
Spectral Data Validation: National Institute of Standards and Technology (NIST).[1][2] Mass Spectrum of Cyclohexyl phenyl ketone (1,4-related scaffold). Link
-
General Enone Reactivity: Modern Organocopper Chemistry. (2002).[1][2][4] Wiley-VCH.[1][2] Edited by Norbert Krause.[1][2] (Standard Reference Text for Organocuprate 1,4-addition).
Electrochemical properties of 1-Cyclohexenyl phenyl ketone
Electrochemical Properties of 1-Cyclohexenyl Phenyl Ketone: A Comparative Technical Guide
Executive Summary
1-Cyclohexenyl phenyl ketone (CAS: 1158-92-5), also known as 1-benzoyl-1-cyclohexene, represents a critical class of
This guide provides an in-depth analysis of its electrochemical properties, contrasting it with structural analogs to aid in the design of selective reductive transformations (e.g., hydrodimerization vs. hydrogenation).
Electrochemical Profile & Mechanism
The electroreduction of 1-Cyclohexenyl phenyl ketone is characterized by a cathodic process that is highly dependent on the solvent system (protic vs. aprotic) and electrode material.
Fundamental Behavior
Unlike isolated ketones (e.g., acetophenone) or isolated alkenes, 1-Cyclohexenyl phenyl ketone possesses a conjugated
-
Primary Reduction Step: The molecule undergoes a one-electron transfer to form a radical anion.
-
Resonance Stabilization: The unpaired electron is delocalized across the phenyl ring, the carbonyl, and the cyclohexenyl double bond, stabilizing the intermediate and facilitating reduction at potentials less negative than isolated ketones.
Mechanistic Pathways
The fate of the electrogenerated radical anion dictates the product distribution:
-
Path A (Hydrodimerization/Pinacol Coupling): In aprotic solvents (e.g., MeCN, DMF) with low proton availability, radical anions dimerize. The steric bulk of the cyclohexenyl ring often directs coupling towards the
-carbon or the carbonyl carbon, depending on substitution. -
Path B (Hydrogenation): In the presence of a proton source (e.g., MeOH, H
O), the radical anion is protonated to a neutral radical, which immediately accepts a second electron (ECE mechanism) to form the saturated ketone (cyclohexyl phenyl ketone) or the allylic alcohol.
Comparative Analysis: Performance & Potentials
The following table contrasts 1-Cyclohexenyl phenyl ketone with standard electrochemical benchmarks.
Table 1: Comparative Electrochemical Reduction Potentials (vs. SCE)
| Compound | Structure Type | Approx.[1][2][3][4][5][6][7][8][9][10][11] | Reduction Difficulty | Primary Product (Aprotic) |
| Chalcone | Acyclic Enone | -1.25 to -1.35 V | Low | Dimeric hydrocoupling |
| 1-Cyclohexenyl Phenyl Ketone | Cyclic Enone | -1.60 to -1.75 V | Medium | Pinacol / Sat. Ketone |
| Acetophenone | Aryl Ketone | -1.90 to -2.00 V | High | Pinacol (2,3-diol) |
| Cyclohexyl Phenyl Ketone | Saturated Ketone | > -2.10 V | Very High | Alcohol (2e- red) |
*Note: Potentials are estimated for DMF/0.1 M TBAP system. Values shift positively in the presence of proton donors or Li+ ions due to Lewis acid stabilization.
Key Insight: 1-Cyclohexenyl phenyl ketone sits in the "Goldilocks zone." It is easier to reduce than acetophenone due to conjugation but harder than chalcone due to the disruption of planarity by the cyclohexenyl ring, which slightly reduces effective conjugation length.
Visualization of Mechanistic Pathways
The following diagram illustrates the divergent pathways controlled by proton availability.
Figure 1: Divergent electrochemical reduction pathways. Path selection is controlled by solvent acidity.
Experimental Protocols
To validate these properties or synthesize derivatives, follow these self-validating protocols.
Diagnostic Cyclic Voltammetry (CV)
Objective: Determine the exact
-
Setup:
-
Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05
m alumina. -
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/Ag+ (0.01 M AgNO
in MeCN) or SCE.
-
-
Solution Preparation:
-
Dissolve 1-Cyclohexenyl phenyl ketone (2.0 mM) in dry Acetonitrile (MeCN).
-
Add supporting electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF
, 0.1 M). -
Degassing: Purge with Argon for 10 minutes (Critical: Oxygen interferes at -0.6 V).
-
-
Measurement:
-
Scan range: 0 V to -2.5 V.
-
Scan rate: 100 mV/s.
-
-
Data Validation:
-
Look for a quasi-reversible wave around -1.65 V.
-
Add 1 eq. of phenol (proton source). The return oxidation wave should disappear, confirming the radical anion is being protonated (EC mechanism).
-
Preparative Bulk Electrolysis (Synthesis)
Objective: Selective hydrogenation to Cyclohexyl phenyl ketone.
-
Cell: H-type divided cell (glass frit separator).
-
Catholyte: 10 mmol Substrate in 50 mL MeOH/H
O (9:1) + 0.1 M NH Cl (Proton source + electrolyte). -
Anolyte: 0.1 M NH
Cl in MeOH/H O. -
Electrodes:
-
Cathode: Mercury pool (traditional) or Carbon Felt (modern, sustainable).
-
Anode: Graphite rod.
-
-
Operation:
-
Constant Potential Electrolysis (CPE) at -1.8 V (slightly past the peak potential).
-
Monitor current decay. Stop when current drops to <5% of initial value.
-
-
Workup: Evaporate MeOH, extract with EtOAc, wash with brine.
Workflow Visualization
Figure 2: Step-by-step workflow for characterizing and utilizing the electrochemical properties.
References
-
Electrochemical Reduction of Ketones
- Title: Electrochemical deoxygen
- Source: Chemical Communic
-
URL:[Link]
-
Enone Reduction Mechanisms
-
Comparative Reduction Potentials
-
General Enone Reactivity
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electrochemical 1,4-reduction of α,β-unsaturated ketones with methanol and ammonium chloride as hydrogen sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
A Senior Application Scientist’s Guide to the Computational Analysis of 1-Cyclohexenyl Phenyl Ketone's Reactive Sites
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, α,β-unsaturated ketones, such as 1-Cyclohexenyl phenyl ketone, represent a class of molecules with significant synthetic utility and potential biological activity. Their conjugated system presents multiple potential sites for chemical reactions, making a nuanced understanding of their reactivity paramount for predicting reaction outcomes, designing novel therapeutic agents, and elucidating mechanisms of action. This guide provides an in-depth comparison of modern computational methods to dissect and predict the reactive behavior of 1-Cyclohexenyl phenyl ketone, moving beyond mere protocol to explain the fundamental causality behind each analytical choice.
The Chemical Conundrum: Reactivity in α,β-Unsaturated Systems
1-Cyclohexenyl phenyl ketone, an enone, possesses a conjugated π-system that extends over the carbonyl group and the carbon-carbon double bond. This delocalization results in at least two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C=O) and the β-alkene carbon.
-
1,2-Addition (Direct Addition): Nucleophilic attack directly on the carbonyl carbon. This pathway is typically favored by "hard" nucleophiles (e.g., Grignard reagents, organolithiums), which are driven by charge interactions.
-
1,4-Addition (Conjugate or Michael Addition): Nucleophilic attack on the β-carbon. This pathway is often preferred by "soft" nucleophiles (e.g., cuprates, thiols, enamines), where orbital interactions play a more significant role.[1][2][3]
Predicting the regioselectivity of these competing pathways is a classic challenge. While experimental conditions and the nature of the nucleophile are decisive, computational chemistry offers powerful predictive tools to quantify the intrinsic reactivity of the molecule itself. We will compare three cornerstone techniques: Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Fukui Function analysis.
Theoretical Foundations of Reactivity Prediction
To provide a robust analysis, we must ground our work in established theory. The choice to use Density Functional Theory (DFT) as our computational engine, specifically with a functional like B3LYP and a basis set such as 6-311++G(d,p), is deliberate. This level of theory provides a well-validated balance between computational cost and accuracy for organic molecules, capturing electron correlation effects essential for describing electronic structure and reactivity.[4][5][6]
Frontier Molecular Orbital (FMO) Theory
Developed by Kenichi Fukui, FMO theory simplifies the complex picture of molecular interactions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7][8]
-
The HOMO: Represents the outermost electrons and is the primary orbital involved in donating electrons. Regions with a high HOMO density are susceptible to electrophilic attack .
-
The LUMO: Represents the lowest energy space for an incoming electron. Regions with a high LUMO density are susceptible to nucleophilic attack .
The predictive power of FMO theory lies in its ability to identify where these key orbitals are localized on the molecule.[9][10] However, for larger systems, the delocalized nature of these orbitals can sometimes make precise site identification ambiguous.[11]
Molecular Electrostatic Potential (MEP)
MEP is a real-space property that maps the electrostatic potential onto the molecule's electron density surface. It provides an intuitive, color-coded guide to charge distribution.[12][13]
-
Negative Potential (Red/Yellow): Regions of high electron density, indicating lone pairs or π-bonds. These are the most likely sites for electrophilic attack .
-
Positive Potential (Blue): Regions of low electron density or "electron poverty," typically around hydrogen atoms bonded to electronegative atoms or other electron-deficient centers. These are prime targets for nucleophilic attack .
MEP is exceptionally useful for understanding reactions driven by electrostatic interactions and for modeling non-covalent interactions in drug-receptor binding.[12][14]
Fukui Functions
Fukui functions provide a more quantitative, DFT-based measure of reactivity. They describe the change in electron density at a specific point in the molecule when an electron is added or removed.[15][16] This allows us to pinpoint the atoms most willing to accept or donate electronic charge.
-
f
+ Identifies the sites most susceptible to gaining an electron. The atom with the highest f+ -
f
- Identifies the sites most prone to losing an electron. The atom with the highest f-
These functions are calculated by comparing the electron densities of the neutral molecule (N electrons) with its anionic (N+1 electrons) and cationic (N-1 electrons) forms.[16][17]
Experimental Protocol: A Self-Validating Computational Workflow
The following protocol outlines a rigorous and reproducible workflow for analyzing the reactive sites of 1-Cyclohexenyl phenyl ketone. The choice of software is flexible (e.g., Gaussian, ORCA, Jaguar), but the conceptual steps remain constant.
Step-by-Step Methodology
-
Molecule Construction: Build the 3D structure of 1-Cyclohexenyl phenyl ketone using a molecular editor like Avogadro.[18]
-
Geometry Optimization:
-
Causality: An accurate prediction of electronic properties requires a starting structure that is at a minimum on the potential energy surface. This ensures the calculated orbitals and densities are representative of the molecule's most stable conformation.
-
Protocol: Perform a geometry optimization and frequency calculation using DFT. A common and reliable method is the B3LYP functional with the 6-311++G(d,p) basis set. The absence of imaginary frequencies in the output confirms a true energy minimum.
-
-
Single-Point Calculations for Fukui Functions:
-
Causality: To calculate Fukui functions, we need the electron densities of the N, N+1, and N-1 electron systems, all at the same optimized geometry of the neutral (N electron) molecule. This is crucial as it isolates the electronic change from any geometric relaxation.
-
Protocol:
-
Using the optimized coordinates from Step 2, run a single-point energy calculation for the neutral molecule (charge=0, multiplicity=1).
-
Run a single-point energy calculation for the anion (charge=-1, multiplicity=2).
-
Run a single-point energy calculation for the cation (charge=1, multiplicity=2).
-
Ensure population analysis (e.g., Mulliken, Hirshfeld) is requested to obtain atomic charges for calculating condensed Fukui indices.
-
-
-
Data Extraction and Analysis:
-
FMO Analysis: From the neutral molecule's output, visualize the HOMO and LUMO surfaces. Identify the atoms where the orbital lobes are largest.
-
MEP Analysis: Generate the MEP map from the neutral molecule's wavefunction. Identify the coordinates and values of the minimum (Vmin, most negative) and maximum (Vmax, most positive) electrostatic potential.
-
Fukui Function Calculation:
-
Use the atomic charges (q) from the three single-point calculations to compute the condensed Fukui indices for each atom 'k':
-
f
k + = qk(N+1) - qk(N) (for nucleophilic attack) -
f
k - = qk(N) - qk(N-1) (for electrophilic attack)
-
-
Software like UCA-FUKUI or Multiwfn can automate these calculations from standard quantum chemistry software outputs.[19][20]
-
-
Computational Workflow Diagram
Caption: Computational workflow for predicting reactive sites.
Comparative Data Analysis
The following tables summarize the hypothetical (but theoretically expected) results from applying the described workflow to 1-Cyclohexenyl phenyl ketone. The atom numbering is provided in the accompanying figure.
***Figure 1:** Atom numbering scheme for 1-Cyclohexenyl phenyl ketone used in the analysis.*
Table 1: Predicted Sites for Nucleophilic Attack
| Method | Predicted Site(s) | Rationale |
| FMO Theory | C8 (Carbonyl C), C2 (β-Carbon) | The LUMO is expected to have significant orbital lobes distributed over the C=C-C=O conjugated system, with major contributions on the carbonyl carbon (C8) and the β-carbon (C2). |
| MEP Mapping | C8 (Carbonyl C) | The most positive electrostatic potential (Vmax) will likely be located near the electrophilic carbonyl carbon, influenced by the highly electronegative oxygen atom. |
| Fukui Function (f | C2 (β-Carbon) > C8 (Carbonyl C) | The condensed Fukui index f |
Table 2: Predicted Sites for Electrophilic Attack
| Method | Predicted Site(s) | Rationale |
| FMO Theory | O9 (Carbonyl O), C1 (α-Carbon) | The HOMO is expected to be localized primarily on the carbonyl oxygen (O9) due to its lone pairs, with some density also on the C=C bond, particularly the α-carbon (C1). |
| MEP Mapping | O9 (Carbonyl O) | The most negative electrostatic potential (Vmin) will be concentrated on the electronegative carbonyl oxygen atom, making it the most attractive site for an electrophile.[21] |
| Fukui Function (f | O9 (Carbonyl O) | The condensed Fukui index f |
Discussion: Synthesizing Theory with Practical Insight
The computational data reveals a compelling and coherent picture of reactivity, though with important distinctions between the methods.
-
Nuance in Nucleophilic Attack: The prediction of nucleophilic attack is more complex and highlights the unique strengths of each method.
-
MEP points to the carbonyl carbon (C8) , identifying it as the site of greatest positive charge. This aligns with the principle of charge control and correctly predicts the site of attack for hard nucleophiles.
-
Fukui Function (f
+ favors the β-carbon (C2) . This aligns with the principle of orbital control , predicting the site of attack for soft nucleophiles, which leads to the common and synthetically valuable Michael addition reaction.[2] -
FMO Theory identifies both C8 and C2, reflecting the delocalized nature of the LUMO. While less precise than the other methods, it correctly captures the dual electrophilic nature of the enone system.
-
This divergence is not a failure of the models but a reflection of chemical reality. The choice between 1,2- and 1,4-addition is a classic case of kinetic versus thermodynamic control, often dictated by the "hardness" or "softness" of the attacking nucleophile. Our computational comparison provides a theoretical basis for this dichotomy: MEP explains the charge-controlled 1,2-addition, while Fukui functions explain the orbital-controlled 1,4-addition.
Conclusion and Recommendations
The computational analysis of 1-Cyclohexenyl phenyl ketone's reactive sites provides invaluable predictive power for chemists. No single method tells the whole story; rather, their combined application offers a comprehensive understanding.
-
For a quick, qualitative assessment of charge-driven reactivity, MEP mapping is an efficient and visually intuitive tool.
-
For understanding orbital-controlled reactions and pericyclic processes, FMO analysis remains a fundamental and insightful approach.
-
For the most quantitative and nuanced prediction of regioselectivity, particularly in systems with multiple competing sites like enones, Fukui function analysis is the superior method, capable of distinguishing between hard and soft-controlled reaction pathways.
By integrating these computational tools into the research workflow, scientists can accelerate discovery, optimize reaction conditions, and design molecules with greater precision and purpose.
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-
ResearchGate. (2025). DFT Investigation of 1-Hydroxycyclohexyl Phenyl Ketone (Irgacure 184): Unraveling Molecular Structure and Chemical Reactivity. Retrieved from [Link]
-
ChemRxiv. (2025). DFT Investigation of 1-Hydroxycyclohexyl Phenyl Ketone (Irgacure 184): Unraveling Molecular Structure and Chemical Reactivity. Retrieved from [Link]
-
ChemRxiv. (n.d.). DFT Investigation of 1-Hydroxycyclohexyl Phenyl Ketone (Irgacure 184): Unraveling Molecular Structure and Chemical Reactivity. Retrieved from [Link]
-
Software for Chemistry & Materials (SCM). (2025). Fukui Function — GUI 2025.1 documentation. Retrieved from [Link]
-
Rowan Scientific. (n.d.). Fukui Indices. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1-Hydroxycyclohexyl phenyl ketone, 1-HCPK. Retrieved from [Link]
-
FACCTs. (n.d.). Plotting Fukui functions - ORCA 5.0 tutorials. Retrieved from [Link]
- Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
-
National Institutes of Health (NIH). (n.d.). Cyclohexyl phenyl ketone | C13H16O | CID 12837 - PubChem. Retrieved from [Link]
-
Wanfang Data. (2007). The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of α-hydroxycyclohexyl phenyl ketone. Retrieved from [Link]
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Imperial College London. (n.d.). CHEM60001: Advanced Chemistry Topics 1 – Pericyclic Reactions LECTURE 4 The Frontier Molecular Orbital (FMO) Approach. Retrieved from [Link]
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PubMed Central. (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Retrieved from [Link]
-
Schrödinger. (2025). Jaguar Fukui Functions: Identifying Electrophilic and Nucleophilic Sites. Retrieved from [Link]
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Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved from [Link]
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PubMed Central. (2025). Resonance-Enhanced Multiphoton Ionization Spectrum and Computational Study of 2‑Cyclopenten-1-one in Its T 1(n, π) State*. Retrieved from [Link]
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Kwantlen Polytechnic University. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. Retrieved from [Link]
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ACS Publications. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Fukui function for (a) electrophilic attack, f À (b) nucleophilic.... Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Retrieved from [Link]
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ACS Publications. (n.d.). The Journal of Organic Chemistry Vol. 91 No. 4. Retrieved from [Link]
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ACS Publications. (n.d.). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au. Retrieved from [Link]
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ChemRxiv. (n.d.). Comparison of Computational Chemistry Methods for the Discovery of Quinone-Based Electroactive Compounds for Energy Storage. Retrieved from [Link]
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RSC Publishing. (n.d.). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Retrieved from [Link]
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ChemRxiv. (n.d.). Systematic, computational discovery of multicomponent reactions and one-pot sequences. Retrieved from [Link]
-
RSC Publishing. (n.d.). A statistical theory of reactivity based on molecular orbitals participation and its application to organic reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular electrostatic potentials (MEP) of drugs 1–4. Retrieved from [Link]
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YouTube. (2014). Enolate formation from ketones | Alpha Carbon Chemistry | Organic chemistry | Khan Academy. Retrieved from [Link]
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ACS Publications. (n.d.). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology. Retrieved from [Link]
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AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of cyclohexyl phenyl ketone. Retrieved from [Link]
-
UC Santa Barbara. (n.d.). Frontier Orbital Theory in Organic Reactivity. Retrieved from [Link]
-
Lupine Publishers. (2019). Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Retrieved from [Link]
-
MDPI. (n.d.). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. Retrieved from [Link]
-
YouTube. (2024). How to calculate Fukui functions using Gaussian 09/G16. Retrieved from [Link]
-
ACS Publications. (n.d.). Bond Fukui Functions As Descriptor of the Electron Density Reorganization in π Conjugated Systems. The Journal of Organic Chemistry. Retrieved from [Link]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. lupinepublishers.com [lupinepublishers.com]
- 15. scm.com [scm.com]
- 16. Plotting Fukui functions - ORCA 5.0 tutorials [faccts.de]
- 17. Schrödinger Customer Portal [my.schrodinger.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
Comparison of synthesis routes for substituted 1-Cyclohexenyl phenyl ketones
Initiating Synthesis Route Analysis
I'm starting a comprehensive search to find synthesis routes for substituted 1-cyclohexenyl phenyl ketones. I'm focusing on methodologies like Friedel-Crafts acylation and alcohol oxidation to identify distinct strategies.
Expanding Route Search and Analysis
I'm expanding the synthesis route search to include cross-coupling reactions, aiming for a more holistic perspective. I'm prioritizing the collection of reaction conditions, yields, and substrate scope data for each method, with a focus on experimental protocols. Mechanistic details are also becoming a key focus as I dive into the advantages and disadvantages, assessing atom economy, selectivity, and scalability. This data will form the basis of a detailed comparison guide.
Deepening Methodology Evaluation
I'm now zeroing in on data collection for each synthesis route: reaction conditions, catalysts, yields, and substrate scopes are the priority. I'm focusing on experimental protocols and scientific source citations, and examining reaction mechanisms and the advantages/disadvantages. I am preparing a comparison guide focusing on the importance of the target compound.
Safety Operating Guide
Personal protective equipment for handling 1-Cyclohexenyl phenyl ketone
Topic: CAS Number: 1423-79-6 (Synonyms: 1-Benzoylcyclohexene)
Executive Safety Summary & Risk Architecture
The "Why" Behind the Protocol: Handling 1-Cyclohexenyl phenyl ketone requires more than generic "lab safety" compliance. As a Senior Application Scientist, I urge you to look at the molecule's structure to understand its risk profile.
This compound is an
-
The Mechanism of Hazard: The conjugated double bond system makes the
-carbon electrophilic. In a biological context, this molecule acts as a Michael acceptor . It can covalently bind to nucleophilic residues (like cysteine thiols) on skin proteins. -
The Consequence: This reactivity is the primary driver for skin sensitization, allergic dermatitis, and irritation (H315, H317 potential). While standard SDSs list it as an Irritant, the structural alert for sensitization dictates a higher standard of contact prevention.
The PPE Matrix: Defensive Layering
Do not rely on single-point failures. Use a layered defense strategy.
| Protection Zone | Primary Defense (Mandatory) | Secondary Defense (Contextual) | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm / 4 mil)Usage: Splash protection only. | Laminate/Barrier (Silver Shield) Usage: For spill cleanup or immersion.[1] | Ketones can degrade nitrile over time. Standard nitrile offers <15 min breakthrough for pure ketones. Change immediately upon splash. |
| Eye Protection | Chemical Splash Goggles (Indirect Vented) | Face Shield (8-inch)Usage: When pouring >500 mL or working under high vacuum. | Liquid splash risk. Safety glasses with side shields are insufficient for liquid enones that can wick around frames. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Half-Mask Respirator (OV Cartridge)Usage: If hood work is impossible (rare). | The vapor pressure is low, but aerosolization during transfer can irritate the upper respiratory tract (H335). |
| Body Defense | Lab Coat (100% Cotton or Nomex) | Butyl Rubber Apron | Synthetic blends can melt into skin if a fire occurs (flash point >110°C). Aprons prevent soak-through. |
Operational Protocol: The "Zero-Contact" Workflow
This protocol is designed to be self-validating. If you cannot complete a step (e.g., the glove inflation test), the system halts.
Phase A: Pre-Operational Validation
-
Glove Integrity Check: Perform a pneumatic test on nitrile gloves (trap air, squeeze, listen for leaks) before donning. Micro-tears are invisible to the eye but permeable to organic liquids.
-
Fume Hood Verification: Confirm the sash is at the working height and the flow monitor reads "Safe" or >80 fpm.
-
Solvent Trap Setup: If using a vacuum line (e.g., for distillation), ensure a cold trap is active to prevent pump oil contamination.
Phase B: Active Handling (Liquid Transfer)
-
The "Clean Hand/Dirty Hand" Rule:
-
Right Hand (Dirty): Handles the flask, pipette, or syringe containing the enone.
-
Left Hand (Clean): Touches only the sash, notebook, or clean glassware.
-
-
Pipetting Logic: Never pour from a large drum directly. Decant into a secondary beaker, then pipette. This minimizes the "glug" effect that causes splashing.
-
Syringe Safety: If using a syringe, use Luer-lock tips to prevent needle ejection under pressure.
Phase C: Decontamination & Doffing (Critical)
Most exposure occurs after the experiment, during glove removal.
-
Solvent Wash: Rinse gloves with a small amount of acetone into the waste container before removing them. This removes bulk residue.
-
Beak Method Doffing:
-
Pinch the outside of Glove A. Peel off inside-out.
-
Slide a finger of the bare hand under the wrist of Glove B. Peel off inside-out, encapsulating Glove A.
-
-
Immediate Wash: Wash hands with soap and water for 20 seconds immediately after leaving the station.
Visualizing the Safety Logic
The following diagram illustrates the decision-making workflow for handling this specific Michael acceptor.
Figure 1: Operational workflow for handling 1-Cyclohexenyl phenyl ketone, emphasizing the critical loop for glove replacement upon splash contact.
Emergency & Disposal Logistics
Spill Response (< 50 mL)
-
Alert: Announce the spill to the lab.
-
Isolate: Turn off hot plates (Flash Point >110°C, but combustible).
-
Absorb: Do not use paper towels (rapid evaporation). Use a clay-based absorbent or vermiculite.
-
Decontaminate: Wipe the area with soap and water, not acetone (which spreads the enone and increases skin permeability).
Disposal Strategy
-
Classification: Non-halogenated organic solvent waste.
-
Quenching (Optional but Recommended for Large Quantities): If disposing of pure material, treating with an excess of aqueous sodium bisulfite can form the bisulfite adduct, reducing volatility and reactivity before disposal.
-
Container: High-density polyethylene (HDPE) or glass. Avoid PVC containers if storing for long periods.
References
-
PubChem. (n.d.). 1-Cyclohexenyl phenyl ketone (Compound). National Library of Medicine. Retrieved from [Link]
- Schultz, T. W., et al. (2006). Structure–toxicity relationships for the effects of -unsaturated carbonyl compounds. Chemical Research in Toxicology. (Provides mechanistic grounding for the Michael acceptor toxicity).
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
